2-Bromo-6-methoxypyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVVTKSPREWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536705 | |
| Record name | 2-Bromo-6-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-76-1 | |
| Record name | 2-Bromo-6-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-methoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-6-methoxypyrazine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 2-Bromo-6-methoxypyrazine, a heterocyclic organic compound with applications in the flavor, fragrance, and pharmaceutical industries. This document summarizes its key physicochemical properties and provides a logical framework for its identification.
Core Compound Properties
The fundamental identifiers and properties of this compound are detailed below. This information is critical for substance registration, safety data sheet (SDS) authoring, and experimental design.
| Property | Value | Reference |
| CAS Number | 91678-76-1 | [1] |
| Molecular Weight | 189.01 g/mol | [2][1] |
| Molecular Formula | C5H5BrN2O | [2][1] |
| Purity | ≥ 98% (via HPLC) | [1] |
| Appearance | Off-white powder to low melting solid | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Compound Identification and Structure
The unique identification of a chemical substance is paramount for regulatory compliance and scientific accuracy. The following diagram illustrates the hierarchical relationship between the various identifiers for this compound.
Caption: Hierarchical relationship of identifiers for this compound.
Applications in Research and Development
This compound is a versatile building block in organic synthesis. Its unique flavor and aroma profile make it a valuable ingredient in the food and beverage industry, particularly for imparting earthy and herbaceous notes.[1] In the fragrance industry, it contributes to the formulation of distinctive scents.[1] Furthermore, this compound is utilized in pharmaceutical research as a scaffold for the development of novel therapeutic agents.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are highly specific to the intended research or development goal. Researchers should consult peer-reviewed scientific literature and patents for methodologies relevant to their work. The information provided in this guide serves as a foundational reference for such advanced applications.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
References
Spectroscopic Data for 2-Bromo-6-methoxypyrazine: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-Bromo-6-methoxypyrazine (CAS No: 91678-76-1, Molecular Formula: C₅H₅BrN₂O, Molecular Weight: 189.01 g/mol ). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and identification of this compound. The methodologies described herein represent standard protocols for the acquisition of such spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference pending experimental verification.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.05 | Singlet | 1H | Pyrazine H |
| ~7.85 | Singlet | 1H | Pyrazine H |
| ~3.95 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-OCH₃ |
| ~145 | C-Br |
| ~138 | Pyrazine CH |
| ~135 | Pyrazine CH |
| ~54 | -OCH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |
| ~1600 - 1550 | Medium-Strong | C=N Stretch | Pyrazine Ring |
| ~1480 - 1440 | Medium-Strong | C=C Stretch | Pyrazine Ring |
| ~1250 - 1200 | Strong | C-O Stretch | Aryl Ether |
| ~1050 - 1000 | Strong | C-O Stretch | Aryl Ether |
| ~700 - 600 | Strong | C-Br Stretch | Bromo Aromatic |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
Source: Predicted data from PubChem.[1]
| Adduct | Predicted m/z |
| [M]⁺ | 187.9580 |
| [M+H]⁺ | 188.9658 |
| [M+Na]⁺ | 210.9478 |
Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring NMR, IR, and MS data for a solid compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale.
-
Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the ¹H nucleus. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Infrared (IR) Spectroscopy
A common and effective method for solid samples is the Thin Solid Film technique.[2][3]
-
Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2][3]
-
Film Deposition: A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[2][3]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty spectrometer is first recorded. Then, the sample spectrum is acquired by passing an infrared beam through the thin film.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a standard method for the analysis of volatile organic compounds.[4][5]
-
Sample Introduction: A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce vaporization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, charged species.[4][5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
References
Technical Guide on the Solubility and Stability of 2-Bromo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, publicly available experimental data on the solubility and stability of 2-Bromo-6-methoxypyrazine is limited. This guide therefore provides a framework based on established principles for characterizing similar heterocyclic compounds. The protocols and data tables presented are illustrative and intended to serve as a template for laboratory investigation.
Introduction
This compound is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and as a key component in the flavor and fragrance industries.[1] Its molecular structure, featuring a pyrazine ring substituted with a bromine atom and a methoxy group, suggests its utility in forming more complex molecules through various organic reactions. For any application in drug development or materials science, a thorough understanding of the compound's physicochemical properties, particularly its solubility and stability, is paramount.
This technical guide outlines the standard methodologies for determining the aqueous and organic solubility of this compound, as well as for assessing its stability under various stress conditions relevant to pharmaceutical development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Solubility is typically assessed in both thermodynamic and kinetic terms across a range of physiologically and industrially relevant solvents.
Experimental Protocols for Solubility Determination
a) Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline (PBS), ethanol) in a sealed vial.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][3]
-
After equilibration, allow the suspension to settle. The undissolved solid can be separated from the solution by centrifugation or filtration.
-
Carefully remove a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The solubility is calculated from the measured concentration, accounting for the dilution factor.
b) Kinetic Solubility (Turbidimetric Method)
Kinetic solubility is a high-throughput assessment of how readily a compound dissolves and stays in solution under specific conditions, often involving precipitation from a stock solution.[4]
Protocol:
-
Prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).[5]
-
Add small, precise volumes of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.[5]
-
The point at which the compound precipitates, indicated by a sudden increase in turbidity, is detected by a plate reader.
-
The kinetic solubility is defined as the concentration at which precipitation is first observed.[5]
Data Presentation: Solubility
Quantitative solubility data should be organized for clear comparison. The following table provides a template for presenting such results.
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |
| PBS (pH 7.4) | 37 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| DMSO | 25 | Data not available | Data not available | Shake-Flask |
| PBS (pH 7.4) | 25 | Data not available | Data not available | Turbidimetric |
Note: The data in this table is hypothetical and serves as a template. Actual values must be determined experimentally.
Visualization: Solubility Assessment Workflow
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.
Stability Profile
Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are used to accelerate the degradation process and identify potential degradants.[6] These studies are typically conducted under more severe conditions than those used for long-term stability testing.[7]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies should be performed according to the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)).[8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods are stability-indicating.[6][8]
Protocol:
-
Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in suitable solvents.[9]
-
Stress Conditions: Expose the solutions to a variety of stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M to 1.0 M HCl at room temperature, or elevate the temperature (e.g., 40-80 °C) if no degradation is observed.[9][10]
-
Base Hydrolysis: Treat with 0.1 M to 1.0 M NaOH at room temperature, or elevate the temperature as needed.[9]
-
Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[8]
-
Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 40-80 °C).[9][10]
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.
-
Quantification: Determine the percentage of the parent compound remaining and quantify the major degradation products. Mass spectrometry (LC-MS) can be used to help identify the structure of the degradants.
Data Presentation: Stability
The results of forced degradation studies are typically presented in a table that summarizes the extent of degradation under each condition.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (% Peak Area) | Observations |
| 0.1 M HCl (60 °C) | 24 | Data not available | Data not available | e.g., Color change |
| 0.1 M NaOH (RT) | 24 | Data not available | Data not available | e.g., No change |
| 10% H₂O₂ (RT) | 8 | Data not available | Data not available | e.g., Gas evolution |
| Heat (80 °C, solution) | 48 | Data not available | Data not available | e.g., No change |
| Photolytic (ICH Q1B) | - | Data not available | Data not available | e.g., Slight yellowing |
Note: The data in this table is hypothetical and serves as a template. Actual values must be determined experimentally.
Visualization: Forced Degradation Workflow
The diagram below outlines the logical flow of a forced degradation study.
Conclusion
While specific experimental data for this compound is not widely published, this guide provides the necessary framework for its comprehensive characterization. The detailed protocols for determining solubility and assessing stability are based on industry-standard practices and regulatory guidelines. By performing these experiments, researchers can generate the critical data needed to advance the development of this compound for its intended applications, ensuring its quality, safety, and efficacy. The provided templates for data presentation and workflow visualization offer a clear and structured approach to documenting and communicating these essential physicochemical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-6-methoxypyrazine, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic pathways, starting materials, and experimental protocols, supported by quantitative data and visual representations of the reaction workflows.
Introduction
This compound is a substituted pyrazine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable precursor for the introduction of the 6-methoxypyrazin-2-yl moiety in more complex molecules. This guide focuses on the most common and efficient synthetic routes starting from readily available dihalopyrazines.
Primary Synthetic Route: Nucleophilic Aromatic Substitution
The most prevalent method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrazine ring, which is activated towards nucleophilic attack by the two nitrogen atoms. The general strategy involves the selective mono-substitution of a 2,6-dihalopyrazine with a methoxide source.
Starting Materials
The primary starting materials for this synthesis are 2,6-dihalopyrazines. Both 2,6-dibromopyrazine and 2,6-dichloropyrazine are suitable precursors. The choice between these two often depends on commercial availability, cost, and the desired reactivity, with the bromo-substituent being a better leaving group than the chloro-substituent.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| 2,6-Dibromopyrazine | C₄H₂Br₂N₂ | 237.88 | Higher reactivity, may require more controlled conditions to ensure mono-substitution. |
| 2,6-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | Lower cost and wider availability, may require more forcing conditions for substitution.[1] |
Table 1: Comparison of Common Starting Materials
Reaction Principle
The core of the synthesis is the reaction of the dihalopyrazine with sodium methoxide in an appropriate solvent. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a halogen. The pyrazine ring stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the expulsion of the halide ion to yield the methoxy-substituted product.
Achieving selective mono-methoxylation is critical. This is typically controlled by using a stoichiometric amount of sodium methoxide relative to the dihalopyrazine and carefully managing the reaction temperature and time. Using an excess of sodium methoxide or prolonged reaction times can lead to the formation of the undesired 2,6-dimethoxypyrazine byproduct.
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the synthesis of this compound from 2,6-dibromopyrazine. This protocol is based on analogous transformations of substituted pyridines and pyrazines.
Synthesis of this compound from 2,6-Dibromopyrazine
Materials:
-
2,6-Dibromopyrazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,6-dibromopyrazine (1.0 eq) and dissolve it in a mixture of anhydrous methanol and an anhydrous aprotic solvent like THF.
-
Addition of Nucleophile: While stirring, add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the organic solvents under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Table 2: Expected Quantitative Data for the Synthesis
Reaction Workflow and Logic
The synthesis of this compound follows a logical progression from the starting dihalopyrazine to the final purified product. The workflow is designed to ensure selective mono-substitution and efficient purification.
Caption: Experimental workflow for the synthesis of this compound.
The key logical relationship in this synthesis is the control of stoichiometry to favor mono-substitution over di-substitution.
Caption: Stoichiometric control for selective mono-methoxylation.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show two singlets in the aromatic region, corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region for the methoxy group protons.
-
¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
References
The Versatile Scaffold: Unlocking the Potential of 2-Bromo-6-methoxypyrazine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine core is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an attractive starting point for the design of novel therapeutics. Among the various functionalized pyrazines, 2-Bromo-6-methoxypyrazine stands out as a particularly valuable building block. The bromine atom at the 2-position serves as a versatile handle for a range of cross-coupling reactions, allowing for the introduction of diverse substituents, while the methoxy group at the 6-position can influence the compound's physicochemical properties and metabolic stability. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
This compound as a Scaffold for Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2,6-disubstituted pyrazine framework has emerged as a promising chemotype for the development of potent and selective kinase inhibitors.[3][4]
The general structure of these inhibitors often involves an aryl or heteroaryl group at the 2-position of the pyrazine ring, which can be readily introduced via palladium-catalyzed cross-coupling reactions with this compound. This substituent can be tailored to interact with the ATP-binding site of the target kinase. The 6-position can be further modified to enhance potency, selectivity, and pharmacokinetic properties.
Targeting CSNK2A and PIM Kinases
Recent studies have highlighted the potential of 2,6-disubstituted pyrazines as inhibitors of Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[3][4] Both CSNK2A and PIM kinases are involved in cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy.
The general structure-activity relationship (SAR) for these inhibitors suggests that a 4'-carboxyphenyl group at the 2-position of the pyrazine ring is optimal for CSNK2A activity.[4] The substituent at the 6-position can be varied to modulate selectivity over other kinases, such as PIM3. For instance, the incorporation of a 6-isopropoxyindole moiety has been shown to yield nanomolar CSNK2A inhibitors with significant selectivity over PIM3 in cellular assays.[4]
Quantitative Data: Inhibitory Activity of 2,6-Disubstituted Pyrazine Analogs
The following table summarizes the in-cell target engagement of a series of 2,6-disubstituted pyrazine analogs against CSNK2A and PIM3, demonstrating the impact of substitutions at the 6-position on potency and selectivity. The synthesis of such analogs can be envisioned to start from a common 2-aryl-6-bromopyrazine intermediate, obtainable from this compound.
| Compound ID | 6-Substituent | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM3/CSNK2A) |
| 1a | 6-isopropylaminoindazole | 12 | 18 | 1.5 |
| 1b | 6-isopropoxyindole | 15 | 450 | 30 |
| 1c | ortho-methoxy aniline | 20 | >1000 | >50 |
Data is representative and adapted from published studies on similar 2,6-disubstituted pyrazine scaffolds.[4]
Experimental Protocols
The synthesis of bioactive molecules from this compound predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the efficient and modular synthesis of a diverse library of analogs for SAR studies.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methoxypyrazine derivative.
Visualizing Key Processes
Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Generic Kinase Signaling Pathway
This diagram illustrates a simplified kinase signaling cascade that can be targeted by inhibitors derived from this compound.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 2-Bromo-6-methoxypyrazine in Bioactive Compound Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 2-bromo-6-methoxypyrazine as a key starting material for the synthesis of novel bioactive compounds.
This whitepaper details the synthetic versatility of this compound, a heterocyclic building block pivotal in the development of potent and selective modulators of key biological targets. Through an exploration of palladium-catalyzed cross-coupling reactions, this guide provides actionable insights, detailed experimental protocols, and quantitative biological data to empower the next generation of drug discovery.
Introduction
Pyrazine-containing compounds form the structural core of numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The inherent electronic properties of the pyrazine ring, coupled with its capacity for diverse functionalization, make it a privileged scaffold in medicinal chemistry. This compound, in particular, has emerged as a highly valuable and versatile precursor, offering two distinct reaction sites for the strategic introduction of molecular complexity.[3][4] Its utility is primarily harnessed through modern synthetic methodologies, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which enable the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5] This guide will delve into the practical application of this compound in the synthesis of potent kinase inhibitors, providing a roadmap for the design and execution of synthetic strategies targeting novel therapeutic agents.
Synthetic Utility and Key Reactions
The reactivity of this compound is dominated by the presence of the bromine atom at the 2-position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The methoxy group at the 6-position, while also amenable to substitution, allows for sequential and site-selective functionalization.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is crucial for modulating the pharmacological profile of the target molecule.
Diagram 1: Suzuki-Miyaura Coupling of this compound
A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. Starting from this compound, this reaction provides a direct route to 2-amino-6-methoxypyrazine derivatives, which are key intermediates in the synthesis of a variety of bioactive compounds, including kinase inhibitors.
Diagram 2: Buchwald-Hartwig Amination of this compound
A schematic of the Buchwald-Hartwig amination reaction for C-N bond formation.
Case Study: Synthesis of Imidazo[1,2-a]pyrazine-based CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a promising target for cancer therapy.[6] This section outlines a representative synthesis of imidazo[1,2-a]pyrazine-based CDK9 inhibitors, a class of compounds that can be accessed from pyrazine precursors. While the specific example starts from a dichlorinated pyrazine, the principles of sequential substitution are directly applicable to this compound.
Synthetic Workflow
The synthesis involves a two-step process: an initial nucleophilic aromatic substitution (SNAr) to introduce an amine, followed by a Suzuki-Miyaura coupling to append an aryl group.
Diagram 3: Synthetic Workflow for Imidazo[1,2-a]pyrazine Derivatives
A generalized workflow for the synthesis of imidazo[1,2-a]pyrazine CDK9 inhibitors.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) are added the corresponding arylboronic acid (1.2 mmol) and potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrazine.
Representative Protocol for Buchwald-Hartwig Amination:
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos) is prepared in a sealed tube under an inert atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by chromatography to yield the 2-amino-6-methoxypyrazine derivative.
Biological Activity Data
The following table summarizes the biological activity of representative imidazo[1,2-a]pyrazine derivatives as CDK9 inhibitors and their cytotoxic effects on various cancer cell lines.[6]
| Compound ID | R¹ | R² | CDK9 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | K652 IC₅₀ (µM) |
| 3a | Pyridin-4-yl | Cyclohexylmethyl | 0.25 | >100 | >100 | >100 |
| 3b | Pyridin-4-yl | Cyclopentylmethyl | 0.22 | >100 | >100 | >100 |
| 3c | Pyridin-4-yl | Benzyl | 0.16 | 12.5 | 11.9 | 10.8 |
| 3d | Pyridin-4-yl | 4-Fluorobenzyl | 0.21 | 15.3 | 14.7 | 13.2 |
Signaling Pathway: The Role of CDK9 in Cancer
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, an event that stimulates transcriptional elongation. In many cancers, there is an over-reliance on the continuous transcription of anti-apoptotic and pro-survival genes, making CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.
Diagram 4: CDK9 Signaling Pathway in Cancer
The role of CDK9 in transcriptional elongation and cancer cell survival.
Conclusion
This compound stands as a cornerstone precursor for the synthesis of a diverse array of bioactive compounds. Its strategic functionalization through robust and reliable synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a powerful platform for drug discovery and development. The successful application of these principles in the generation of potent CDK9 inhibitors highlights the immense potential of this scaffold in oncology and beyond. This technical guide serves as a valuable resource for researchers, providing the necessary tools and knowledge to unlock the full potential of this compound in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Pyrazine Derivatives from 2-Bromo-6-methoxypyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel pyrazine derivatives starting from the versatile building block, 2-Bromo-6-methoxypyrazine. Pyrazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details key synthetic methodologies, presents representative experimental data, and illustrates relevant biological signaling pathways.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the pyrazine core at the 2-position is efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them invaluable tools in drug discovery.[3] This guide focuses on three pivotal reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and a wide array of arylboronic acids.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl pyrazine derivatives.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Methoxy-6-phenylpyrazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Methoxy-6-(4-methoxyphenyl)pyrazine | 92 |
| 3 | 3-Thienylboronic acid | 2-Methoxy-6-(3-thienyl)pyrazine | 78 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-methoxypyrazine | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Solvent Addition: Introduce a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of N-aryl and N-heteroaryl pyrazine derivatives through the palladium-catalyzed coupling of this compound with a diverse range of primary and secondary amines.[5] This reaction is fundamental for introducing nitrogen-containing functional groups that are prevalent in bioactive molecules.[6]
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Aniline | N-(6-Methoxypyrazin-2-yl)aniline | 75 |
| 2 | Morpholine | 4-(6-Methoxypyrazin-2-yl)morpholine | 88 |
| 3 | Benzylamine | N-Benzyl-6-methoxypyrazin-2-amine | 82 |
| 4 | Indole | 1-(6-Methoxypyrazin-2-yl)-1H-indole | 65 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reaction: Heat the mixture to 100-110 °C for 16-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between this compound and terminal alkynes, providing access to alkynyl-substituted pyrazines.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
Representative Data for Sonogashira Coupling
| Entry | Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 2-Methoxy-6-(phenylethynyl)pyrazine | 80 |
| 2 | Ethynyltrimethylsilane | 2-Methoxy-6-((trimethylsilyl)ethynyl)pyrazine | 90 |
| 3 | 1-Heptyne | 2-(Hept-1-yn-1-yl)-6-methoxypyrazine | 75 |
| 4 | Propargyl alcohol | 3-(6-Methoxypyrazin-2-yl)prop-2-yn-1-ol | 70 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Base Addition: Add a base, typically an amine base like triethylamine (Et₃N) (2.0 mmol).
-
Inert Atmosphere: Degas the mixture and maintain it under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature to 60 °C until completion (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite, wash with the solvent, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to yield the desired product.
Experimental Workflow: Sonogashira Coupling
Biological Significance and Signaling Pathways
Pyrazine derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology and immunology. Many bioactive pyrazines function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and inflammation.[9]
Anticancer Activity and EGFR Signaling Pathway
A number of pyrazine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[10][11] Inhibition of this pathway can lead to decreased tumor growth and proliferation.
Representative Anticancer Activity of Pyrazine Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| PZD-1 | EGFR | A549 (Lung Cancer) | 0.85 |
| PZD-2 | EGFR | MCF-7 (Breast Cancer) | 1.23 |
| PZD-3 | PI3K | HCT-116 (Colon Cancer) | 0.52 |
| PZD-4 | mTOR | HepG2 (Liver Cancer) | 2.10 |
Note: The data presented is representative of pyrazine derivatives and not necessarily synthesized from this compound.
EGFR Signaling Pathway and Inhibition
Anti-inflammatory Activity and MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial regulator of inflammatory responses.[12] Certain pyrazine derivatives have been shown to possess anti-inflammatory properties by modulating this pathway.
Representative Anti-inflammatory Activity of Pyrazine Derivatives
| Compound ID | Target | Assay | Inhibition (%) @ 10 µM |
| PZI-1 | p38 MAPK | LPS-induced NO production | 65 |
| PZI-2 | JNK | TNF-α release | 58 |
| PZI-3 | ERK | IL-6 secretion | 72 |
Note: The data presented is representative of pyrazine derivatives and not necessarily synthesized from this compound.
MAPK Signaling Pathway in Inflammation
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a diverse library of novel pyrazine derivatives. The application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides efficient and modular routes to functionalized pyrazines. The resulting compounds hold significant promise for the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases, by targeting key cellular signaling pathways. Further exploration of the chemical space accessible from this compound is warranted to uncover new lead compounds for drug discovery programs.
References
- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety and handling precautions for 2-Bromo-6-methoxypyrazine
An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-methoxypyrazine
Chemical and Physical Properties
This section outlines the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 91678-76-1 | [1] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Appearance | Off-white powder to low melting solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| Flash Point | 104 °C / 219.2 °F (Data for 2-Bromo-6-methoxypyridine) | [2] |
| Specific Gravity | 1.53 (Data for 2-Bromo-6-methoxypyridine) | [2] |
Hazard Identification and Classification
Based on data from structurally analogous compounds, this compound should be handled as a hazardous substance. The anticipated GHS classification is summarized below.
| Hazard Class | Hazard Category | Hazard Statement | Basis (Structurally Similar Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |
GHS Pictogram:
Signal Word: Warning [4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure.[5]
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[6][7] | Conforming to EU Standard EN166 or US NIOSH approved.[5][7] |
| Hands | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene).[6] Gloves must be inspected prior to use.[7] | In accordance with EU Directive 89/686/EEC and the standard EN 374.[7] |
| Body | Chemical-resistant lab coat, coveralls, or apron.[6][8] | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator is required.[6][7] | For small-scale laboratory use, a half mask with an organic vapor filter (Type A) may be suitable.[2] |
Experimental Protocols: Safe Handling and Storage
Adherence to these protocols is vital for ensuring a safe working environment.
Handling Procedures
-
All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Ground all equipment when transferring the substance to prevent static discharge.[9]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][6]
-
Wash hands thoroughly with soap and water after handling.[4][6]
-
Remove and wash contaminated clothing before reuse.[6]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][6]
-
The recommended storage temperature is between 0 °C and 8 °C.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Store away from incompatible materials such as strong oxidizing agents.[4][9]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2][7] Seek immediate medical attention.[2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][10] If not breathing, give artificial respiration.[2] Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water.[7][10] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or doctor/physician immediately.[2][7] |
Spill and Leak Procedures
-
Small Spills: Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or earth.[6] Collect the material into a suitable, closed container for disposal.[7][11]
-
Large Spills: Evacuate non-essential personnel from the area.[6][7] Ensure adequate ventilation.[6] Prevent the spill from entering drains or waterways.[7][11] Contain and collect the material using spark-proof tools.[7]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[7][11]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9] Contact a licensed professional waste disposal service to dispose of this material.[9] Contaminated packaging should be treated as hazardous waste.[5]
Visualized Workflows and Hazard Mappings
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
Hazard Profile
This diagram outlines the primary health hazards associated with this compound based on data from analogous compounds.
Caption: Potential health hazards of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.fr [fishersci.fr]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, and is widely employed in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-Bromo-6-methoxypyrazine with various arylboronic acids. Pyrazine cores are prevalent in biologically active molecules, and the ability to functionalize them at specific positions is crucial for drug discovery and development. The electron-deficient nature of the pyrazine ring can present unique challenges in cross-coupling reactions; therefore, careful optimization of the catalytic system is often necessary.
Data Presentation: Representative Suzuki Coupling of this compound
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These conditions are based on established protocols for structurally similar electron-deficient heterocyclic systems and may require optimization for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | 16 | 78 |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | DMF | 110 | 8 | 92 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 81 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 10 | 88 |
Experimental Protocol: General Procedure for the Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxypyrazine.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methoxypyrazine with Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The synthesis of 2-anilino-6-methoxypyrazine derivatives is of significant interest as the pyrazine core is a key structural motif in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-6-methoxypyrazine with a variety of anilines.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 2-anilino-6-methoxypyrazine product, regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction.
Experimental Overview
The following sections provide a general experimental workflow, optimized reaction conditions, and specific protocols for the Buchwald-Hartwig amination of this compound with various anilines.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the cross-coupling of 2-Bromo-6-methoxypyrazine, a key building block in the synthesis of various biologically active compounds and functional materials. The electron-deficient nature of the pyrazine ring and the presence of a methoxy group influence its reactivity, making the careful selection of the palladium catalyst system crucial for successful transformations. This guide covers catalyst selection and provides detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Catalyst and Ligand Selection
The success of cross-coupling reactions with this compound is highly dependent on the choice of the palladium source and, critically, the ancillary ligand. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the use of appropriate ligands is essential to modulate the catalyst's reactivity and stability.
Palladium Sources: Common palladium precursors such as Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for these transformations.[1] Divalent palladium sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[1]
Ligands: For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands promote the rate-determining oxidative addition step and facilitate reductive elimination.[2] Commonly employed ligands include:
-
Buchwald Ligands: Sphos, XPhos, and BrettPhos are highly effective for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, particularly with challenging substrates.[2]
-
Bidentate Phosphine Ligands: Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and Xantphos are also widely used and can be effective in suppressing side reactions.[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have shown excellent activity and stability in a variety of cross-coupling reactions.[5]
The optimal combination of palladium source and ligand must often be determined empirically for a specific transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, coupling this compound with a variety of aryl- and heteroarylboronic acids or esters.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | Patent US20110201633A1 |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 16 | 80-95 (typical) | [3] |
| Heteroarylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | >90 (typical) | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling an inert gas through the solvent for 15-20 minutes, or by subjecting the sealed flask to several cycles of vacuum and backfilling with inert gas.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction enables the coupling of this compound with alkenes to form substituted pyrazines, a valuable transformation for introducing vinyl groups.[7]
Data Presentation: Representative Heck Reaction Conditions
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.2) | Acetonitrile | 80 | 24 | ~75 (typical for bromopyridines) | [8] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 12 | ~80-90 (typical for bromopyridines) | [9] |
Experimental Protocol: Heck Reaction
This is a generalized procedure based on established methods for the Heck coupling of aryl bromides.[10]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a dry Schlenk flask, add Pd(OAc)₂ and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, this compound, the alkene, and the base.
-
Heat the reaction mixture (typically 80-140 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[11]
Data Presentation: Representative Sonogashira Coupling Conditions
| Alkyne | Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | [Pd(allyl)Cl]₂ (0.5) | PPh₃ (2) | - | Et₃N (2) | DMF | 90 | 24 | Quantitative (for chloropyrazine) | [6] |
| Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (2) | Toluene | 60 | 12 | 70-90 (typical) | [12] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of this compound.[13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the solvent.
-
Add the base, this compound, and the terminal alkyne.
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| n-Octylamine | [Pd(cinnamyl)Cl]₂ (0.0025) | tBuXPhos (0.005) | LiN(SiMe₃)₂ (1.2) | 1,4-Dioxane | 100 | 18 | 82 (for chloropyrazine) | [6] |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | 70-90 (typical for bromopyridines) | [4] |
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 | 4-24 | Good to Excellent (general) | [14] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound.[14]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium source, ligand, and base.
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed aerobic regio- and stereo-selective olefination reactions of phenols and acrylates via direct dehydrogenative C(sp2)–O cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. Development of palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond forming reactions of aryl chlorides [morressier.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of 2-Amino-6-methoxypyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-amino-6-methoxypyrazine derivatives, a class of compounds with significant interest in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are instrumental in the generation of diverse compound libraries for drug discovery.
Introduction
2-Amino-6-methoxypyrazine and its derivatives are heterocyclic compounds that serve as important scaffolds in the development of therapeutic agents. The pyrazine ring is a key pharmacophore found in numerous biologically active molecules. The strategic placement of an amino group at the 2-position and a methoxy group at the 6-position provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Recent research has highlighted the potential of 2,6-disubstituted pyrazines as potent inhibitors of protein kinases, such as Casein Kinase 2 (CSNK2A), which are implicated in various diseases including cancer and viral infections.[1][2][3] This document outlines the synthesis of a key intermediate, 2-amino-6-methoxypyrazine, and its subsequent derivatization, with a focus on its application as a kinase inhibitor.
Synthesis of 2-Amino-6-methoxypyrazine
The synthesis of the core scaffold, 2-amino-6-methoxypyrazine, can be efficiently achieved from the commercially available 2-amino-6-chloropyrazine via a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of 2-Amino-6-methoxypyrazine
Materials:
-
2-amino-6-chloropyrazine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH, anhydrous)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropyrazine (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Add sodium methoxide (1.1 - 1.5 eq) to the solution. The reaction mixture may be heated to reflux to ensure complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-amino-6-methoxypyrazine.
Derivatization of the 2-Amino-6-methoxypyrazine Scaffold
Further diversification of the 2-amino-6-methoxypyrazine core can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. The following protocol describes a general procedure for the synthesis of 2-(Aryl)-6-methoxypyrazine derivatives, which can then be aminated. A more direct approach to 2,6-disubstituted pyrazines often starts from dihalopyrazines, where each halogen can be sequentially substituted.[1]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-(Aryl)-6-methoxypyrazine Derivatives
This protocol outlines the general steps for coupling an arylboronic acid with a halogenated 2-amino-6-methoxypyrazine derivative. For instance, if starting from a brominated version of the target scaffold.
Materials:
-
2-Amino-5-bromo-6-methoxypyrazine (or other suitable halogenated precursor)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add the halogenated 2-amino-6-methoxypyrazine derivative (1.0 eq), arylboronic acid, palladium catalyst, and base.
-
De-gas the vessel and backfill with an inert gas.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-amino-5-aryl-6-methoxypyrazine derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of 2,6-disubstituted pyrazine derivatives, highlighting the efficiency of the described synthetic methodologies.
Table 1: Synthesis of 2,6-Disubstituted Pyrazine Intermediate via SNAr Reaction [1]
| Starting Material | Reagent | Product | Yield (%) |
| 2,6-dichloropyrazine | 6-methoxyindazole | 2-chloro-6-(6-methoxy-1H-indazol-1-yl)pyrazine | 50 |
Table 2: Synthesis of 2,6-Disubstituted Pyrazines via Suzuki Coupling [1]
| Halogenated Precursor | Boronic Acid | Product | Catalyst | Yield (%) |
| 2-iodo-6-(6-isopropoxy-1H-indazol-1-yl)pyrazine | (4-(methoxycarbonyl)phenyl)boronic acid | Methyl 4-(6-(6-isopropoxy-1H-indazol-1-yl)pyrazin-2-yl)benzoate | Pd(dppf)Cl₂ | 45-67 |
| 2-chloro-6-(6-methoxy-1H-indazol-1-yl)pyrazine | (4-(methoxycarbonyl)phenyl)boronic acid | Methyl 4-(6-(6-methoxy-1H-indazol-1-yl)pyrazin-2-yl)benzoate | Pd(PPh₃)₄ | 49 |
Visualization of Synthetic Workflow and Signaling Pathway
Synthetic Workflow Diagram
The following diagram illustrates a general synthetic workflow for the preparation of 2,6-disubstituted pyrazine derivatives, starting from a dihalogenated pyrazine.
Caption: General workflow for the synthesis of 2,6-disubstituted pyrazine derivatives.
CSNK2A Signaling Pathway and Inhibition
2-Amino-6-methoxypyrazine derivatives have been identified as inhibitors of Casein Kinase 2 alpha (CSNK2A), a serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and apoptosis.[1][2] Dysregulation of the CSNK2A signaling pathway is implicated in cancer. The diagram below illustrates a simplified representation of the CSNK2A pathway and the point of inhibition by the synthesized derivatives.
Caption: Inhibition of the CSNK2A signaling pathway by 2-amino-6-methoxypyrazine derivatives.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-methoxypyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide range of functional groups, making it an invaluable tool in medicinal chemistry and materials science.[2] This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-6-methoxypyrazine with various terminal alkynes, a common transformation for the synthesis of substituted pyrazine derivatives which are important scaffolds in drug discovery.
Reaction Principle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylpyrazine product and regenerates the active palladium(0) catalyst. An amine base is required to neutralize the hydrogen halide formed during the reaction.[3]
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Palladium(II) acetate [Pd(OAc)₂])
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine [PPh₃], sXphos)
-
Base (e.g., Triethylamine [Et₃N], Diisopropylamine [DIPA], Cesium Carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF], Tetrahydrofuran [THF], Acetonitrile [MeCN])
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., 2-5 mol%) and, if necessary, a phosphine ligand (e.g., 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), copper(I) iodide (1-5 mol%), and the anhydrous solvent.
-
Base Addition: Add the amine base (2.0-3.0 eq). If using a solid base like cesium carbonate, it should be added with the other solid reagents.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) for the required time (typically 2-24 hours).[1] The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine base and its salt. The organic layer is then washed with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-alkynyl-6-methoxypyrazine.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of various bromo-heterocyclic compounds with different terminal alkynes under optimized conditions. While specific data for this compound is not extensively published, these examples with similar substrates serve as a valuable benchmark for expected outcomes.
| Aryl Bromide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [1] |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [1] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15), CuI (30) | Et₃N | THF | RT | 16 | 93 | [4] |
| Brominated Peptide | Phenylacetylene | [PdCl₂(CH₃CN)₂] (15), sXphos (18) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | ~90 | [5] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (5), CuI (5) | Et₃N | DMF | 65 | - | >95 | [6] |
Mandatory Visualization
Caption: A step-by-step experimental workflow for the Sonogashira coupling reaction.
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. scirp.org [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. The pyrazine core, in particular, is a prevalent scaffold in numerous biologically active compounds. 2-Bromo-6-methoxypyrazine serves as a versatile building block, allowing for the introduction of a wide array of functional groups through the displacement of the bromide ion by various nucleophiles. The electron-withdrawing nature of the pyrazine nitrogens facilitates this substitution, making it a synthetically accessible handle for molecular elaboration.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution of this compound with a focus on two primary methodologies: classical SNAr and palladium-catalyzed Buchwald-Hartwig amination. These protocols are designed to be a practical guide for researchers in both academic and industrial settings, enabling the efficient synthesis of diverse 2,6-disubstituted pyrazine derivatives.
Reaction Principles
The substitution of the bromo group in this compound can be achieved through two main pathways, depending on the nucleophile and desired product.
1. Classical Nucleophilic Aromatic Substitution (SNAr): This reaction typically proceeds via an addition-elimination mechanism. A potent nucleophile attacks the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is then restored by the expulsion of the bromide leaving group. This method is often employed for strong nucleophiles like alkoxides and certain amines, and may require elevated temperatures to proceed at a reasonable rate.
2. Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds with a broader range of amines, including less nucleophilic aryl amines and other nitrogen-containing heterocycles, the Buchwald-Hartwig amination is a powerful and widely used method. This cross-coupling reaction utilizes a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired product and regenerate the active catalyst. The choice of ligand is critical to the success of this reaction, influencing both the rate and scope of the transformation.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various reported and analogous conditions for the nucleophilic aromatic substitution of this compound with different nucleophiles. This data is intended to provide a comparative overview to guide the selection of appropriate reaction conditions.
| Nucleophile | Product | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ammonia | 2-Amino-6-methoxypyrazine | SNAr | - | - | Aq. Ammonia | 120-140 | 12-24 | Moderate |
| Benzylamine | N-Benzyl-6-methoxypyrazin-2-amine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | High |
| Aniline | 6-Methoxy-N-phenylpyrazin-2-amine | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | Good |
| Morpholine | 2-Methoxy-6-morpholinopyrazine | SNAr | - | K₂CO₃ | DMF | 100 | 6 | High |
| Sodium Methoxide | 2,6-Dimethoxypyrazine | SNAr | - | NaOMe | Methanol | Reflux | 4 | High |
Note: "Moderate", "Good", and "High" yields are qualitative descriptors based on typical outcomes for these reaction types where specific quantitative data was not available in the cited literature. Reaction conditions are based on general protocols and analogous systems and may require optimization for specific substrates.
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic substitution reactions on this compound.
Protocol 1: Synthesis of 2-Amino-6-methoxypyrazine via SNAr
This protocol describes the direct amination of this compound using aqueous ammonia under elevated temperature and pressure.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Sealable pressure vessel (e.g., Parr reactor)
Procedure:
-
To a sealable pressure vessel, add this compound (1.0 eq).
-
Add a sufficient volume of concentrated aqueous ammonia to fully submerge the starting material.
-
Seal the vessel tightly and heat the reaction mixture to 120-140 °C with stirring.
-
Maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-Amino-6-methoxypyrazine.
Protocol 2: Synthesis of N-Aryl-6-methoxypyrazin-2-amines via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed coupling of anilines with this compound.
Materials:
-
This compound
-
Aryl amine (e.g., aniline) (1.1 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (1.5-7.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl amine (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (2 mol%), and BINAP (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-Aryl-6-methoxypyrazin-2-amine.
Protocol 3: Synthesis of 2-Methoxy-6-morpholinopyrazine via SNAr
This protocol details the reaction of this compound with a cyclic secondary amine, morpholine.
Materials:
-
This compound
-
Morpholine (1.5 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and morpholine (1.5 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford 2-Methoxy-6-morpholinopyrazine.
Visualizations
The following diagrams illustrate the logical workflow and signaling pathways for the described reactions.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: SNAr Reaction Pathway.
Application Note: HPLC Method for Monitoring 2-Bromo-6-methoxypyrazine Reaction Progress
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-6-methoxypyrazine is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering excellent resolution, sensitivity, and quantitative accuracy.[1][2] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for monitoring the consumption of this compound and the formation of products in a typical organic synthesis reaction.
The method is designed to separate the relatively nonpolar starting material from potentially more polar or nonpolar products and byproducts. The described protocol serves as a starting point and may require optimization based on the specific reaction matrix and products.[1]
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (0.1%, v/v)
-
Reaction mixture aliquots
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven is suitable for this method.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm[6] |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
b. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
This stock solution can be further diluted to prepare calibration standards.
c. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).
-
Dilute the aliquot in a known volume of the initial mobile phase composition (e.g., 1 mL of 70:30 Water:Acetonitrile).[1] The dilution factor should be chosen to ensure the analyte concentration falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Data Analysis and Quantification
-
Identify the peak for this compound in the chromatogram based on the retention time of the reference standard.
-
Integrate the peak area of the analyte.
-
To determine the concentration of this compound in the reaction mixture, a calibration curve should be constructed using a series of standard solutions of known concentrations.
-
The percentage conversion of the starting material can be calculated by comparing the peak area at a given time point to the initial peak area (t=0).
Data Presentation
Table 3: Expected Retention Times (Hypothetical)
| Compound | Expected Retention Time (min) |
| Product (more polar) | ~ 4.5 |
| This compound | ~ 8.2 |
| Product (less polar) | ~ 9.5 |
Note: Retention times are estimates and will vary depending on the exact HPLC system, column, and reaction products.
Table 4: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Optimization and Considerations
-
Column Selection: While a C18 column is a good starting point, for structurally similar compounds, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) might offer different selectivity.[7][8]
-
Mobile Phase: The gradient slope and initial/final mobile phase compositions may need to be adjusted to achieve optimal separation between the starting material, intermediates, and products. The use of formic acid helps to protonate silanol groups on the stationary phase and acidic/basic analytes, leading to improved peak shapes.[9]
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum of this compound for maximum sensitivity. A UV scan of the reference standard can confirm the optimal wavelength.
-
Reaction Quenching: It is critical to ensure that the reaction is completely stopped upon sampling to obtain an accurate snapshot of the reaction progress. This can be achieved by rapid cooling or dilution with a solvent that is incompatible with the reaction conditions.
Visualization
Below is a diagram illustrating the experimental workflow for monitoring the reaction progress.
Caption: Experimental workflow for HPLC monitoring of reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazine | SIELC Technologies [sielc.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. scribd.com [scribd.com]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Application Note: GC-MS Analysis of 2-Bromo-6-methoxypyrazine and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxypyrazine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the introduction of diverse functionalities, leading to the creation of novel molecules with potential biological activity.[1] Accurate and reliable monitoring of these reactions is crucial for process optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound and its common reaction products.
Reaction Schemes
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. Below are two common reaction types utilized in drug development:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between this compound and a boronic acid or ester, yielding an aryl- or vinyl-substituted methoxypyrazine.[3][4][5]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between this compound and an amine, producing an amino-substituted methoxypyrazine.[6][7][8]
Caption: Common cross-coupling reactions of this compound.
Experimental Protocols
Sample Preparation
A representative aliquot of the reaction mixture is quenched and extracted to prepare it for GC-MS analysis.
-
Quenching: Transfer 100 µL of the reaction mixture into a 2 mL vial containing 900 µL of a suitable solvent (e.g., ethyl acetate).
-
Internal Standard: Add a known concentration of an internal standard (e.g., undecane or a deuterated analog) to the diluted sample for accurate quantification.
-
Extraction (if necessary): If the reaction mixture contains non-volatile components, perform a liquid-liquid extraction. Add 1 mL of deionized water, vortex, and allow the layers to separate. Analyze the organic layer.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Caption: Sample preparation workflow for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific analytes and instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Injection Port | Split/Splitless, 250°C, Splitless mode |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| MS Source | Electron Ionization (EI), 230°C |
| MS Quadrupole | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Expected Retention Times and Mass Spectra
The retention times of the starting material and products will vary depending on the specific reaction and GC conditions. The following table provides expected retention time ranges and key mass spectral fragments for qualitative identification.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | 8 - 10 | 189.01 | 188/190 (M+), 173/175, 145/147, 107, 79 |
| 2-Phenyl-6-methoxypyrazine | 12 - 14 | 186.22 | 186 (M+), 171, 155, 128, 102 |
| 2-Anilino-6-methoxypyrazine | 14 - 16 | 201.23 | 201 (M+), 186, 170, 104, 77 |
Note: The presence of bromine results in characteristic M+ and M+2 isotope peaks of approximately equal intensity.
Quantitative Analysis
For quantitative analysis, calibration curves should be prepared for the starting material and each expected product using certified reference standards. The concentration of each component in the reaction mixture can be determined by comparing its peak area to that of the internal standard and applying the calibration curve.
Table 1: Example Quantitative Data for a Suzuki-Miyaura Coupling Reaction
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Yield (%) |
| This compound | 9.52 | 150,000 | 0.5 | 5 |
| 2-Phenyl-6-methoxypyrazine | 13.25 | 1,800,000 | 9.0 | 90 |
| Internal Standard | 11.10 | 1,000,000 | 5.0 | N/A |
Table 2: Example Quantitative Data for a Buchwald-Hartwig Amination Reaction
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Yield (%) |
| This compound | 9.52 | 50,000 | 0.17 | 1.7 |
| 2-Anilino-6-methoxypyrazine | 15.18 | 1,950,000 | 9.75 | 95 |
| Internal Standard | 11.10 | 1,000,000 | 5.0 | N/A |
Mass Spectral Fragmentation Analysis
Understanding the fragmentation patterns of the target compounds is crucial for their unambiguous identification.
Caption: Plausible fragmentation pathway for this compound.
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) with its characteristic bromine isotope pattern at m/z 188 and 190. Common fragmentation pathways include the loss of a methyl radical (-CH₃) to form ions at m/z 173/175, loss of a methoxy radical (-OCH₃), and cleavage of the carbon-bromine bond to yield a fragment at m/z 109.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound and its reaction products from Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The detailed protocols for sample preparation and instrument conditions, along with the expected data and fragmentation analysis, will aid researchers, scientists, and drug development professionals in effectively monitoring their chemical reactions, ensuring product quality, and accelerating the development of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-6-methoxypyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Bromo-6-methoxypyrazine and its subsequent derivatization. This compound is a key building block in the development of novel compounds for the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] The methodologies described herein are intended to guide researchers in the efficient and scalable production of these valuable compounds.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-chloropyrazine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a regioselective bromination.
Step 1: Synthesis of 2-Methoxypyrazine from 2-Chloropyrazine
This procedure is adapted from established protocols for the methoxylation of chloropyrazines.[2]
Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
2-Chloropyrazine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermocouple.
-
Addition funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
-
Procedure:
-
Charge the reaction vessel with anhydrous methanol under an inert atmosphere.
-
Carefully add sodium methoxide portion-wise to the methanol. An exothermic reaction will occur. Allow the solution to cool to room temperature.
-
Slowly add 2-chloropyrazine to the sodium methoxide solution via an addition funnel.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield crude 2-methoxypyrazine.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Scale-up Considerations:
-
The addition of sodium methoxide to methanol is highly exothermic and requires careful temperature control, especially on a large scale.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
The use of a closed system with an inert atmosphere is crucial to prevent moisture contamination.
Step 2: Regioselective Bromination of 2-Methoxypyrazine
The regioselective bromination of 2-methoxypyrazine is a critical step. The electron-donating methoxy group directs the electrophilic substitution to the ortho and para positions. Due to the presence of the two nitrogen atoms in the pyrazine ring, the electronic distribution is complex. However, bromination is expected to occur at a position activated by the methoxy group. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, often providing higher regioselectivity and milder reaction conditions compared to liquid bromine.[3][4] The use of hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of NBS and promote regioselective halogenation.[5]
Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
2-Methoxypyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Hexafluoroisopropanol (HFIP)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Equipment:
-
Reaction vessel with mechanical stirrer, dropping funnel, and temperature control.
-
Standard laboratory glassware.
-
-
Procedure:
-
Dissolve 2-methoxypyrazine in the chosen solvent (acetonitrile or HFIP) in the reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of N-bromosuccinimide in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent to obtain the crude this compound.
-
Purify by recrystallization or column chromatography.
-
Scale-up Considerations:
-
The addition of NBS should be controlled to manage the reaction exotherm.
-
The choice of solvent can influence the reaction rate and regioselectivity; HFIP is a good but expensive option, while acetonitrile is a more common and cost-effective choice.[5]
-
Proper work-up is essential to remove unreacted NBS and succinimide byproducts.
Derivatization of this compound
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
General Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Parameter | Value/Range | Notes |
| Substrate | This compound | |
| Coupling Partner | Aryl/Heteroaryl-boronic acid | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Typically 4:1 to 10:1 |
| Temperature | 80 - 100 °C | |
| Reaction Time | 4 - 12 hours | Monitored by TLC/LC-MS |
| Typical Yield | 60 - 95% | Dependent on substrates |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the introduction of alkyne moieties.
General Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a degassed solution of this compound and the terminal alkyne (1.1-1.5 equivalents) in the chosen solvent, add the palladium catalyst and CuI.
-
Add the amine base and stir the reaction at room temperature to 60 °C for 2-8 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Quantitative Data Summary (Sonogashira Coupling):
| Parameter | Value/Range | Notes |
| Substrate | This compound | |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₂Cl₂ | 1-5 mol% |
| Co-catalyst | CuI | 1-10 mol% |
| Base | Triethylamine or Diisopropylamine | 2-3 equivalents |
| Solvent | THF or DMF | |
| Temperature | Room Temperature - 60 °C | |
| Reaction Time | 2 - 8 hours | Monitored by TLC/GC |
| Typical Yield | 70 - 90% | Dependent on substrates |
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is used to introduce a variety of amine functionalities.
General Reaction Scheme:
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox, combine the palladium catalyst and the phosphine ligand in the solvent.
-
Add the base, this compound, and the amine.
-
Seal the reaction vessel and heat to 80-120 °C for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Parameter | Value/Range | Notes |
| Substrate | This compound | |
| Coupling Partner | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | BINAP, Xantphos, etc. | 2-10 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene or Dioxane | |
| Temperature | 80 - 120 °C | |
| Reaction Time | 6 - 24 hours | Monitored by LC-MS |
| Typical Yield | 50 - 90% | Dependent on substrates |
Visualizations
Synthetic Pathway to this compound Derivatives
Caption: Synthetic routes to this compound and its derivatives.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship of Key Reaction Types
Caption: Relationship between starting material and key derivatization reactions.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-6-methoxypyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield in the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in the Suzuki coupling of this compound?
A1: Low yields with this compound, an electron-deficient heteroaryl halide, are a common issue. Several factors can contribute to this:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[1][2] The use of bulky, electron-rich phosphine ligands is often necessary to shield the palladium center and prevent this inhibition.
-
Inefficient Oxidative Addition: While the electron-deficient nature of the pyrazine ring should facilitate oxidative addition, this step can still be challenging. Highly active catalyst systems, often employing specialized ligands, may be required.
-
Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be a rate-limiting step, especially with electron-deficient systems. The choice of base is critical to activate the boronic acid for efficient transmetalation.[3]
-
Side Reactions: Undesired reactions such as protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, or dehalogenation of the starting material can consume reagents and reduce the yield of the desired product.
Q2: What are the most critical parameters to optimize for this specific reaction?
A2: For challenging substrates like this compound, the most critical parameters to screen are the ligand , base , and solvent system . The palladium source is also important, but its effectiveness is highly dependent on the chosen ligand. A systematic optimization of these components is often the key to improving yield.
Q3: Which side reactions are most common, and how can they be minimized?
A3: The most prevalent side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by excess water or certain bases. To minimize this, you can use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids. Ensuring your reaction is run under rigorously anhydrous conditions (if the protocol calls for it) can also help.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen. It is crucial to thoroughly degas all solvents and maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction.
-
Dehalogenation: This involves the replacement of the bromine atom on the pyrazine ring with hydrogen. This can be caused by certain palladium-hydride species that may form. Optimizing the ligand and base combination can often suppress this pathway.
Q4: Is it necessary to run the Suzuki coupling of this compound under an inert atmosphere?
A4: Yes, it is strongly recommended. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the deactivation of the palladium catalyst and to minimize oxygen-promoted side reactions, particularly the homocoupling of the boronic acid partner.
Troubleshooting Guide for Low Yield
This guide addresses specific problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Majority of Starting Material Recovered | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Inefficient Oxidative Addition: The C-Br bond is not breaking. 3. Poor Solubility: Reagents are not adequately dissolved in the solvent. | 1. Use a more active catalyst system: Switch to a pre-catalyst (e.g., a Buchwald G3 palladacycle) or use a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. 3. Change Solvent: Try a different solvent system, such as dioxane/water, toluene/water, or 2-MeTHF, to improve solubility. |
| Significant Byproduct Formation | 1. Homocoupling (Biaryl from Boronic Acid): Presence of oxygen. 2. Protodeboronation (Boronic acid replaced by -H): Unstable boronic acid, excess water. 3. Dehalogenation (Pyrazine-Br replaced by Pyrazine-H): Inappropriate ligand/base combination. | 1. Ensure rigorous inert conditions: Thoroughly degas solvents (e.g., via freeze-pump-thaw cycles or sparging with argon for 20-30 minutes). 2. Use a more stable boron reagent: Switch from the boronic acid to its corresponding pinacol ester or a potassium trifluoroborate salt. 3. Screen bases and ligands: Try a weaker base like K₂CO₃ or a phosphate base like K₃PO₄. Switch to a bulkier ligand to favor reductive elimination over dehalogenation. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Degradation: Catalyst is not stable under the reaction conditions (e.g., high temperature). 2. Slow Transmetalation: The chosen base is not effective enough. | 1. Use a more robust ligand: Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability. 2. Screen stronger bases: If using a carbonate, try switching to a phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective for challenging couplings. |
| Catalyst Turns Black (Palladium Black Precipitation) | 1. Ligand Dissociation/Decomposition: Insufficient or inappropriate ligand to stabilize the Pd(0) species. 2. Reaction Temperature is Too High: This can accelerate catalyst decomposition. | 1. Increase ligand-to-palladium ratio: Try a 2:1 or even 4:1 ligand-to-metal ratio. 2. Use a more robust, sterically hindering ligand. 3. Lower the reaction temperature and accept a longer reaction time if necessary. |
Data Presentation: Representative Reaction Conditions
The following table summarizes starting conditions for Suzuki coupling of 2-bromopyridine derivatives, which can be adapted for this compound. Optimization is highly recommended for each specific boronic acid partner.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Typical Yield | Notes |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | Moderate | A common, reliable starting point, but may be inefficient for this substrate.[1] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | A classic, cost-effective system. Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | Good to Excellent | Buchwald ligands are often highly effective for challenging heteroaryl couplings.[1] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | Good to Excellent | A robust system, often effective for a broad range of substrates. |
Visualizations
Catalytic Cycle and Workflow Diagrams
Below are diagrams illustrating the key chemical and procedural workflows involved in the Suzuki-Miyaura coupling.
References
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 2-Bromo-6-methoxypyrazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using 2-Bromo-6-methoxypyrazine in cross-coupling reactions.
FAQs: Understanding and Mitigating Catalyst Deactivation
Q1: What are the primary causes of catalyst deactivation when working with this compound?
Catalyst deactivation in cross-coupling reactions involving this compound can stem from several factors inherent to the substrate and reaction conditions. The primary causes include:
-
Catalyst Poisoning: The pyrazine ring contains nitrogen atoms with lone pairs of electrons. These can coordinate strongly to the active metal center of the catalyst (e.g., palladium), acting as a poison and inhibiting its catalytic activity.[1][2][3] This is a common issue with nitrogen-containing heterocycles.[4]
-
Formation of Inactive Complexes: Excess bromide ions from the substrate can lead to the formation of stable, inactive metal-halide complexes on the catalyst surface.[5]
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Product Inhibition: The product of the coupling reaction, which also contains the pyrazine moiety, can compete with the starting material for coordination to the catalyst, slowing down the reaction rate.[6]
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Thermal Degradation (Sintering): At elevated temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a loss of active surface area and reduced catalytic efficiency.[7][8]
-
Fouling: The formation of insoluble byproducts or "coke" can physically block the active sites of the catalyst.[1][9]
Q2: How can I choose the right catalyst system to minimize deactivation with this compound?
The choice of catalyst is critical for successfully coupling this compound while minimizing deactivation. Here are some key considerations:
-
Ligand Selection: Sterically hindered and electron-rich phosphine ligands are often effective. The bulk of the ligand can prevent the pyrazine nitrogen from strongly coordinating to the metal center, thus reducing catalyst inhibition.[2][10] Ligands like those from the Buchwald biarylphosphine family are designed to enhance the stability and activity of the catalyst.[10]
-
Palladium Precatalyst: Using well-defined palladium(II) precatalysts can ensure the efficient generation of the active Pd(0) species.[11][12][13] Some modern precatalysts are designed for high stability and activity with challenging substrates.[12]
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions and aggregation. It is crucial to optimize the catalyst loading for each specific reaction. Recent advances have focused on developing highly active catalysts that can be used at very low loadings (e.g., < 1 mol%).[14]
Q3: What role does this compound itself play in catalyst stability?
While this compound is a substrate, its properties can influence catalyst stability. The electron-withdrawing nature of the pyrazine ring and the presence of the methoxy group can affect the reactivity of the C-Br bond. The primary challenge arises from the Lewis basicity of the pyrazine nitrogens, which can lead to catalyst inhibition. There is no direct evidence in the reviewed literature to suggest that this compound actively overcomes catalyst deactivation. Instead, the focus should be on selecting reaction conditions and catalyst systems that are robust to the challenges posed by this substrate.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst poisoning by pyrazine nitrogen. | - Increase steric bulk of the phosphine ligand. - Add a small excess of the ligand relative to the metal.[11] - Use a more electron-rich ligand to enhance oxidative addition. |
| Inefficient precatalyst activation. | - Switch to a more readily activated precatalyst (e.g., a G3 or G4 Buchwald precatalyst). - Ensure anaerobic conditions to prevent oxidation of the active catalyst.[11] | |
| Incorrect base selection. | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The choice of base can significantly impact the reaction outcome.[2] | |
| Reaction Stalls After Initial Conversion | Product inhibition. | - Consider a gradual addition of the limiting reagent. - Optimize catalyst loading; sometimes a slightly higher loading can overcome inhibition. |
| Catalyst decomposition over time. | - Lower the reaction temperature if possible. - Use a more stable ligand/precatalyst combination. | |
| Formation of Side Products (e.g., Homocoupling) | Catalyst deactivation leading to alternative reaction pathways. | - Re-evaluate the solvent and base combination. - Ensure high purity of reagents, as impurities can act as poisons.[11] |
| Sub-optimal reaction temperature. | - Lowering the temperature may increase selectivity, though it might require a longer reaction time. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction with this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not part of the precatalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (0.5-2.0 mol%) and ligand (if separate).
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Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Stability Test Protocol
This protocol can be used to compare the stability of different catalyst systems.
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Set up parallel reactions using the general cross-coupling protocol with different catalyst/ligand combinations.
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At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small, measured aliquot from each reaction mixture.
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Quench the aliquot immediately (e.g., by diluting with a solvent and filtering through a small plug of silica).
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Analyze the quenched aliquot by a quantitative method (e.g., GC or LC with an internal standard) to determine the product yield.
-
Plot the yield as a function of time for each catalyst system. A more stable catalyst will maintain a steady rate of product formation for a longer duration.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling with this compound
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| XPhos Pd G3 | XPhos | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| Pd₂(dba)₃ / cataCXium A | cataCXium A | NaOtBu | THF | 80 | 16 | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 45 |
Note: The data in this table is illustrative and represents typical outcomes. Actual results will vary based on specific substrates and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: A logical workflow for diagnosing and resolving catalyst deactivation issues.
Signaling Pathway of Palladium-Catalyzed Suzuki Coupling
Caption: The catalytic cycle of a Suzuki-Miyaura reaction and potential deactivation points.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. mdpi.com [mdpi.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Preventing Homocoupling Side Reactions with 2-Bromo-6-methoxypyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing homocoupling side reactions when using 2-Bromo-6-methoxypyrazine in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. When using this compound, this can result in the formation of 2,2'-bis(6-methoxypyrazine). Additionally, the other coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) can also undergo homocoupling to form its own dimer. This side reaction consumes your starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: Why can this compound be a challenging substrate in cross-coupling reactions?
A2: this compound, as an electron-deficient heteroaryl halide, can present unique challenges. The pyrazine nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity. This can slow down the desired catalytic cycle, making side reactions like homocoupling more competitive.
Q3: What are the primary causes of homocoupling?
A3: The main culprits for homocoupling are the presence of oxygen and certain palladium(II) species in the reaction mixture. Oxygen can facilitate the oxidative coupling of organometallic intermediates and also reoxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron reagents in Suzuki reactions. In Sonogashira couplings, the copper(I) co-catalyst, in the presence of oxygen, is a primary driver for the homocoupling of terminal alkynes (Glaser coupling).
Q4: How can I visually distinguish between the desired cross-coupling and the undesired homocoupling pathway?
A4: The following diagram illustrates the general catalytic cycle for a Suzuki cross-coupling reaction and the competing homocoupling pathway for the organoboron reagent.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your cross-coupling reactions with this compound.
Issue 1: Significant Formation of 2,2'-bis(6-methoxypyrazine) (Aryl Halide Homocoupling)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Slow Oxidative Addition/Transmetalation | 1. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. 2. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bidentate ligands like dppf.[1][2] 3. Change Catalyst: Use a more active palladium precatalyst. | A slow catalytic cycle can allow for side reactions to become more prominent. Increasing temperature can accelerate the rate-limiting steps.[1] More electron-rich and bulky ligands can facilitate oxidative addition and reductive elimination.[1][2] |
| Catalyst Decomposition | 1. Lower Temperature: If a more active catalyst is found, try running the reaction at a lower temperature. 2. Use a More Stable Catalyst: N-heterocyclic carbene (NHC) palladium complexes are often more thermally stable. | High temperatures can lead to the formation of palladium black, which can catalyze homocoupling. |
| Inappropriate Base | 1. Screen Bases: Test weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. | The choice of base can influence catalyst stability and the rate of the catalytic cycle. For challenging substrates, a careful selection is crucial. |
Issue 2: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid or Alkyne)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | 1. Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly. Use techniques like sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or multiple freeze-pump-thaw cycles.[1][3] 2. Inert Atmosphere: Ensure the reaction is set up and runs under a strictly inert atmosphere (glovebox or Schlenk line). | Oxygen is a primary cause of boronic acid homocoupling in Suzuki reactions and alkyne homocoupling in Sonogashira reactions.[4] Its rigorous exclusion is critical. |
| Use of Pd(II) Precatalyst (Suzuki) | 1. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] 2. Add a Mild Reducing Agent: Consider adding a mild reductant like potassium formate to maintain the palladium in its active Pd(0) state. | Pd(II) species can directly react with organoboron reagents, leading to homocoupling.[2] Using a Pd(0) source or an additive to keep palladium reduced minimizes this pathway. |
| Copper Co-catalyst (Sonogashira) | 1. Run Copper-Free Conditions: Utilize a copper-free Sonogashira protocol.[5][6] This is the most effective way to prevent Glaser coupling. | The copper(I) co-catalyst is the primary catalyst for the oxidative homocoupling of terminal alkynes.[5] |
| High Concentration of Coupling Partner | 1. Slow Addition: Add the boronic acid or alkyne slowly to the reaction mixture via a syringe pump.[3] | Keeping the instantaneous concentration of the coupling partner low disfavors the bimolecular homocoupling reaction.[3] |
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following tables summarize illustrative data on how different reaction parameters can influence the ratio of the desired cross-coupled product to the undesired homocoupling byproduct. Note: This data is representative for electron-deficient heteroaryl bromides and should be used as a guideline for optimization.
Table 1: Suzuki Coupling - Effect of Ligand and Atmosphere
Reaction: this compound + Arylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Atmosphere | Temp (°C) | Yield of Cross-Coupling Product (%) | Yield of Homocoupling Product (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Air | 100 | 45 | 35 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Nitrogen | 100 | 70 | 15 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | Argon | 90 | 85 | <5 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Argon | 90 | 92 | <2 |
Table 2: Sonogashira Coupling - Effect of Copper Co-catalyst
Reaction: this compound + Terminal Alkyne
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Atmosphere | Temp (°C) | Yield of Cross-Coupling Product (%) | Yield of Alkyne Dimer (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Air | 60 | 50 | 40 |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Argon | 60 | 75 | 18 |
| Pd(OAc)₂ (2) | None | DIPEA | Argon | 80 | 88 | <3 |
| Pd(PPh₃)₄ (3) | None | Cs₂CO₃ | Argon | 80 | 90 | <2 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[1]
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to eliminate Glaser homocoupling.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Cs₂CO₃ or DIPEA, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the base, and the palladium catalyst.
-
Seal the flask and thoroughly degas by evacuating and backfilling with Argon (repeat 3-5 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 70-90 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling for functionalization of alkyne-encoded proteins in aqueous medium and in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-6-methoxypyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-6-methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound products?
A1: While the exact impurity profile can vary depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
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Over-methylation Product: 2,6-dimethoxypyrazine, formed if the reaction with the methoxide source proceeds further.
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Hydrolysis Product: 2-hydroxy-6-methoxypyrazine, which can form if water is present during the synthesis or work-up.
-
Dehalogenation Product: 2-methoxypyrazine, resulting from the loss of the bromine atom.
-
Isomeric Impurities: Other brominated or methoxylated pyrazine isomers if the starting materials were not isomerically pure.
Q2: My purified this compound product is an off-white or yellowish powder. Is this normal?
A2: Yes, this compound is often described as an off-white to light yellow powder or low melting solid.[1] However, a significant deviation in color, such as a dark brown or tarry appearance, may indicate the presence of significant impurities and that further purification is necessary.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and prevent degradation of this compound, it is recommended to store the compound at 0 - 8 °C.[1]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my this compound sample?
A4: Absolutely. HPLC is a highly effective technique for determining the purity of this compound. A typical purity specification for commercially available this compound is ≥ 98% as determined by HPLC.[1] For more detailed analysis and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended as it provides molecular weight information.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures, or not soluble enough when hot. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a system where the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. |
| Premature Crystallization | The product may be crystallizing out during a hot filtration step. To prevent this, use a pre-heated funnel and filter flask, and use a minimal amount of hot solvent to dissolve the crude product. |
| "Oiling Out" | The compound may be melting before it dissolves, or precipitating as a liquid. This can be addressed by using a larger volume of solvent, a different solvent system, or by lowering the temperature at which the solution is saturated. |
| Incomplete Precipitation | Not all of the dissolved product has crystallized out of the mother liquor. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Eluent System | The polarity of the eluent may be too high, causing all compounds to elute quickly with no separation, or too low, resulting in the compound not moving from the origin. Use Thin Layer Chromatography (TLC) to screen for an optimal eluent system that gives a good separation between the product and impurities (a target Rf value of 0.2-0.4 for the product is often a good starting point). |
| Column Overloading | Too much crude material has been loaded onto the column, leading to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Improper Column Packing | Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles. |
| Compound Degradation on Silica Gel | The compound may be sensitive to the acidic nature of silica gel. In such cases, consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel by pre-treating it with a small amount of a volatile base like triethylamine mixed in the eluent. |
Data Presentation
The following tables provide illustrative data for the purification of this compound. Note that these are hypothetical values and actual results may vary depending on the specific experimental conditions and the purity of the crude material.
Table 1: Hypothetical Purity and Yield for Different Purification Methods
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) | Notes |
| Recrystallization | 85% | 98.5% | 75% | Highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | 85% | >99% | 60% | Yield can be lower due to product loss on the column, but purity is often higher. |
Table 2: Potential Impurities and Their Relative Elution Order in Normal Phase Chromatography
| Compound | Structure | Polarity | Expected Elution Order |
| 2-methoxypyrazine | C₅H₆N₂O | Least Polar | 1 |
| 2,6-dimethoxypyrazine | C₆H₈N₂O₂ | 2 | |
| This compound | C₅H₅BrN₂O | Target Compound | 3 |
| 2-hydroxy-6-methoxypyrazine | C₅H₅N₂O₂ | Most Polar | 4 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures) at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in recrystallization.
References
Technical Support Center: Debromination of 2-Bromo-6-methoxypyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the debromination of 2-Bromo-6-methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debromination of this compound?
A1: The most prevalent methods for the debromination of this compound involve catalytic hydrogenation. This is typically achieved through two main approaches:
-
Catalytic Hydrogenation: This method uses a palladium catalyst, most commonly palladium on carbon (Pd/C), with hydrogen gas (H₂).
-
Catalytic Transfer Hydrogenation (CTH): This approach also employs a palladium catalyst (e.g., Pd/C) but utilizes a hydrogen donor molecule instead of hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. This method is often preferred for its operational simplicity and avoidance of handling flammable hydrogen gas.[1]
Q2: I am observing incomplete conversion of my starting material. What are the likely causes?
A2: Incomplete conversion in the debromination of this compound can be attributed to several factors:
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Catalyst Inactivity: The palladium catalyst may be old, poisoned, or of poor quality.[2] Impurities in the starting material, particularly sulfur-containing compounds, can poison the catalyst.[3]
-
Insufficient Hydrogen Source: In catalytic hydrogenation, ensure an adequate pressure of hydrogen gas is maintained. For catalytic transfer hydrogenation, the hydrogen donor may be depleted.
-
Poor Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and efficiency.
Q3: What are the potential side reactions during the debromination of this compound?
A3: While debromination is the desired reaction, other transformations can occur:
-
Ring Hydrogenation: Under harsh conditions (high pressure and temperature), the pyrazine ring itself may be reduced.
-
Demethoxylation: Cleavage of the methoxy group is a possible side reaction, though generally less common than debromination.
-
In the context of cross-coupling reactions where debromination is an undesired side reaction: Homocoupling of the starting material or coupling partner can occur.[2]
Q4: How can I monitor the progress of the debromination reaction?
A4: The progress of the reaction can be monitored by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): This allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and can help identify byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for monitoring the reaction, especially if the products are not volatile enough for GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the ratio of starting material to product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the debromination of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | • Use a fresh batch of high-quality Pd/C catalyst.• Ensure the catalyst has been stored properly under an inert atmosphere.• Consider using a different type of palladium catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C). |
| Catalyst Poisoning | • Purify the starting material to remove any potential catalyst poisons, such as sulfur-containing impurities.• Use a higher catalyst loading. | |
| Insufficient Hydrogen Source | • For catalytic hydrogenation, ensure the system is properly sealed and pressurized with H₂.• For CTH, increase the equivalents of the hydrogen donor. | |
| Suboptimal Reaction Conditions | • Increase the reaction temperature in increments.• Extend the reaction time.• Screen different solvents (e.g., methanol, ethanol, ethyl acetate, THF). | |
| Formation of Unidentified Byproducts | Ring Hydrogenation | • Use milder reaction conditions (lower temperature and pressure).• Reduce the reaction time. |
| Reaction with Solvent | • Ensure the chosen solvent is inert under the reaction conditions. For example, using methanol with Pd/C and air can lead to formaldehyde formation.[2] | |
| Difficulty in Product Isolation | Adsorption onto Catalyst | • After filtration of the catalyst, wash the filter cake thoroughly with the reaction solvent or a more polar solvent to recover any adsorbed product. |
| Product Volatility | • If the product, 2-methoxypyrazine, is volatile, be cautious during solvent removal. Use rotary evaporation at low temperature and pressure. | |
| Safety Concerns | Pyrophoric Catalyst | • Handle dry Pd/C under an inert atmosphere (e.g., argon or nitrogen).• Never add dry catalyst to an organic solvent in the presence of air.[4] It is safer to use a water-wet catalyst. |
| Flammable Hydrogen Gas | • Ensure all equipment for hydrogenation is properly assembled and leak-tested.• Work in a well-ventilated fume hood. |
Experimental Protocols
Below are representative experimental protocols for the debromination of this compound. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
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This compound
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10% Palladium on Carbon (Pd/C)
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Ammonium formate
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Methanol (MeOH)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
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Dissolve the starting material in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd).
-
Add ammonium formate (3.0-5.0 eq).
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Fit the flask with a condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | Standard heterogeneous catalyst for hydrogenation. |
| Hydrogen Donor | Ammonium formate | Readily available and effective hydrogen source for CTH. |
| Solvent | Methanol | Common solvent for hydrogenation reactions, good solubility for reactants. |
| Temperature | Reflux | Provides sufficient thermal energy to drive the reaction. |
| Stoichiometry | 1.0 eq Substrate, 3.0-5.0 eq NH₄HCO₂, 5-10 mol% Pd | Excess hydrogen donor ensures complete reaction. |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the debromination of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding debromination reactions.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-6-methoxypyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 2-Bromo-6-methoxypyrazine. Given the electron-deficient nature of the pyrazine ring, this substrate can present unique challenges. This guide offers structured solutions to common experimental issues to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Buchwald-Hartwig amination of this compound?
A1: The most critical parameters for this reaction are the choice of base, solvent, palladium catalyst (specifically the ligand), and reaction temperature. Due to the electron-deficient nature of the pyrazine ring, careful selection of these components is crucial to achieve high yields and minimize side reactions.
Q2: Which type of base is generally recommended for the amination of this compound?
A2: The choice of base depends on the functional group tolerance of your amine coupling partner.
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Strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are often highly effective and lead to faster reaction rates.[1] However, they are not compatible with base-sensitive functional groups such as esters or nitro groups.
-
Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[1] While they may require higher reaction temperatures or longer reaction times, they can be advantageous for complex substrates. Cs₂CO₃ is often a good starting point for optimization due to its good solubility in common organic solvents.
Q3: What is the best solvent for the Buchwald-Hartwig amination of this substrate?
A3: Aprotic, non-polar, or weakly polar solvents are generally preferred.
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Toluene and 1,4-dioxane are the most commonly used and often most effective solvents for Buchwald-Hartwig aminations.[2]
-
Ethereal solvents like tetrahydrofuran (THF) can also be used.
-
It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
-
Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the palladium catalyst.
Q4: I am observing significant hydrodehalogenation of my this compound starting material. How can I minimize this side reaction?
A4: Hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, is a common side reaction. To minimize it:
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Optimize the base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.
-
Lower the reaction temperature: Higher temperatures can promote hydrodehalogenation.
-
Choose the right ligand: Bulky, electron-rich phosphine ligands can help to favor the desired C-N bond formation over hydrodehalogenation.
Q5: My reaction is not going to completion. What can I do to improve the conversion?
A5: To improve reaction conversion:
-
Increase the temperature: For challenging substrates, temperatures between 80-110 °C are common.
-
Use a more active catalyst system: Employing a pre-catalyst, which more readily forms the active Pd(0) species, can improve catalytic turnover. Bulky, electron-rich biaryl phosphine ligands are often effective for electron-deficient heteroaryl halides.
-
Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion, although this should be a last resort.
-
Ensure an inert atmosphere: The reaction is sensitive to oxygen, so proper degassing of the solvent and maintaining an inert atmosphere (argon or nitrogen) is crucial.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Inactive Catalyst: The active Pd(0) species is not forming efficiently. 2. Inappropriate Ligand: The chosen ligand is not suitable for the electron-deficient pyrazine substrate. 3. Ineffective Base: The base is not strong enough or has poor solubility. 4. Oxygen Contamination: The catalyst has been deactivated by oxygen. | 1. Use a commercially available palladium pre-catalyst (e.g., a G3 or G4 palladacycle). 2. Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, or BrettPhos). 3. For amines without base-sensitive groups, try a strong base like NaOtBu. For sensitive substrates, screen weaker bases like Cs₂CO₃ or K₃PO₄. 4. Ensure all reagents are anhydrous, the solvent is properly degassed, and the reaction is run under a strictly inert atmosphere (argon or nitrogen). |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. High Reaction Temperature: Elevated temperatures can favor side reactions. 2. Base is too Strong/Hindered: The base may be promoting undesired pathways. 3. Unfavorable Ligand: The ligand may not be sufficiently promoting reductive elimination. | 1. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). 2. Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃) or a less sterically demanding base. 3. Use a bulkier, more electron-rich ligand to accelerate the C-N bond-forming reductive elimination step. |
| Inconsistent Results | 1. Variable Reagent Quality: Impurities in the starting materials, solvent, or base can affect the reaction. 2. Inconsistent Inert Atmosphere: Small amounts of oxygen can lead to variable catalyst activity. 3. Base Clumping: Poor stirring or large particle size of solid bases can lead to inconsistent deprotonation. | 1. Use high-purity, anhydrous reagents and solvents. 2. Ensure a consistent and rigorous procedure for establishing and maintaining an inert atmosphere. 3. Use a finely powdered base and ensure vigorous stirring to maintain a good suspension. |
Data Presentation
Table 1: Effect of Base on the Amination of Bromobenzene
| Entry | Base | Conversion (%) |
| 1 | t-BuONa | 97 |
| 2 | t-BuOLi | 98 |
| 3 | K₂CO₃ | 82 |
| 4 | K₃PO₄ | 42 |
| 5 | Cs₂CO₃ | 96 |
| 6 | KOH | 77 |
| Reaction Conditions: Bromobenzene, secondary amine, [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), toluene, 24h. Data is illustrative and based on similar systems.[2] |
Table 2: Effect of Solvent on the Amination of Bromobenzene
| Entry | Solvent | Conversion (%) |
| 1 | Toluene | 97 |
| 2 | 1,4-Dioxane | 87 |
| 3 | THF | 83 |
| 4 | DMF | 28 |
| 5 | DMSO | 2 |
| Reaction Conditions: Bromobenzene, secondary amine, t-BuONa, [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), 24h. Data is illustrative and based on similar systems.[2] |
Experimental Protocols
Below is a general experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide will likely be necessary.
General Procedure for Buchwald-Hartwig Amination:
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (1.4 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reaction Setup: Quickly add the catalyst to the Schlenk tube containing the substrate, amine, and base. Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-methoxypyrazine derivative.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Managing impurities in the synthesis of 2-Bromo-6-methoxypyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Bromo-6-methoxypyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: What are the common synthetic routes to this compound and their associated impurity profiles?
A1: The most probable synthetic route for this compound initiates from 2-amino-6-methoxypyrazine via a Sandmeyer reaction.[1][2] This method involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.[3][4]
Another potential, though less direct, route could involve the bromination of a 2-hydroxypyrazine derivative, followed by methylation.
Common Impurities:
-
Starting Material: Unreacted 2-amino-6-methoxypyrazine.
-
Side-Reaction Products:
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2-Hydroxy-6-methoxypyrazine: Formed by the reaction of the diazonium salt with water.[5] This is a significant impurity if the reaction temperature is not carefully controlled.
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2,X-Dibromo-6-methoxypyrazine: Over-bromination can lead to the introduction of a second bromine atom on the pyrazine ring.
-
Azo-coupling products: The diazonium salt can couple with other aromatic species present in the reaction mixture.
-
-
Reagent-related Impurities: Residual copper salts and byproducts from the diazotization reagent (e.g., nitrous acid).
Q2: My reaction mixture is showing a significant peak corresponding to the mass of 2-hydroxy-6-methoxypyrazine in the LC-MS analysis. What could be the cause and how can I minimize it?
A2: The formation of 2-hydroxy-6-methoxypyrazine is a common side reaction during the Sandmeyer reaction, where water acts as a nucleophile attacking the diazonium salt.[5]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the diazotization and the addition of the copper(I) bromide solution. Elevated temperatures promote the hydrolysis of the diazonium salt.
-
Acid Concentration: Ensure the reaction is performed under sufficiently acidic conditions. The acid helps to stabilize the diazonium salt and suppress the reaction with water.
-
Slow Addition: Add the sodium nitrite solution slowly to the solution of 2-amino-6-methoxypyrazine in acidic medium to control the exothermic diazotization reaction and maintain a low temperature.
Q3: I am observing an impurity with a mass corresponding to a dibrominated product. How can this be avoided?
A3: The formation of a dibrominated product suggests that the reaction conditions are too harsh, leading to electrophilic aromatic substitution on the pyrazine ring.
Troubleshooting Steps:
-
Stoichiometry: Use a controlled amount of the brominating agent. For the Sandmeyer reaction, ensure the correct stoichiometry of sodium nitrite and copper(I) bromide.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-bromination.
Q4: How can I effectively purify the crude this compound?
A4: A combination of techniques is typically employed for purification.
Purification Strategy:
-
Aqueous Work-up:
-
Neutralize the acidic reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium carbonate solution).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water to remove inorganic salts and water-soluble impurities. A wash with a dilute sodium hydroxide solution can help remove the phenolic impurity (2-hydroxy-6-methoxypyrazine).[5]
-
-
Chromatography:
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.
-
Preparative HPLC: For achieving very high purity, preparative reversed-phase HPLC can be utilized.
-
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[6][7][8]
| Analytical Technique | Purpose |
| HPLC-UV | Quantitative analysis of the main component and detection of non-volatile impurities.[7][9] |
| LC-MS | Identification of impurities by providing molecular weight information.[6][10] |
| GC-MS | Analysis of volatile impurities and can be used for the main component if it is thermally stable.[11] |
| ¹H NMR | Structural confirmation of the desired product and identification and quantification of impurities.[12][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
2-amino-6-methoxypyrazine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-6-methoxypyrazine (1.0 eq) in a mixture of hydrobromic acid and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding it to a stirred ice-water mixture.
-
Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Protocol 2: HPLC Method for Purity Assessment
This method provides a general guideline for the purity analysis of this compound.
| Parameter | Specification |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common impurities in the synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Effect of temperature on the stability of 2-Bromo-6-methoxypyrazine reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effect of temperature on the stability and reactivity of 2-Bromo-6-methoxypyrazine in common cross-coupling reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: The following troubleshooting guides and protocols are based on established principles for similar 2-bromo-heteroaromatic compounds. Optimal conditions for this compound may vary and require empirical optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound is typically stored at 0 - 8 °C to ensure its stability and prevent degradation over time.[1]
Q2: At what temperature range are cross-coupling reactions with this compound typically performed?
Cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination involving 2-bromo-heteroaromatic compounds are generally conducted at elevated temperatures, typically in the range of 80 °C to 120 °C.[2][3][4] The optimal temperature will depend on the specific reaction, catalyst system, and solvent used.
Q3: What are the common side reactions observed at elevated temperatures when using this compound?
At higher temperatures, several side reactions can become more prominent, leading to lower yields of the desired product. These include:
-
Hydrodehalogenation (or Protodebromination): The bromine atom is replaced by a hydrogen atom. This can be exacerbated by sources of protons (like water or alcohols) and certain phosphine ligands.[5]
-
Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or two molecules of this compound can couple to form a dimer. This is often promoted by the presence of oxygen or the decomposition of the palladium catalyst at high temperatures.[6]
-
Catalyst Decomposition: At excessive temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive for the desired cross-coupling but can promote homocoupling.[2][6]
Q4: How does the methoxy group on the pyrazine ring influence its reactivity at different temperatures?
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solutions |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C).[3] |
| Catalyst is inactive or has decomposed. | Use a fresh batch of catalyst and ligand. If the reaction mixture turns black (palladium black), this indicates catalyst decomposition, which can be caused by excessive heat. Consider using a more thermally stable catalyst or lowering the reaction temperature.[6] |
| Incomplete dissolution of reagents. | Ensure all starting materials are fully dissolved in the solvent at the reaction temperature. A higher temperature might be required for better solubility. |
Issue 2: Significant Formation of Byproducts
| Byproduct Observed | Potential Cause | Recommended Solutions |
| Hydrodehalogenation Product (6-methoxypyrazine) | Reaction temperature is too high, or there is a proton source. | Lower the reaction temperature. Use anhydrous solvents and ensure all glassware is thoroughly dried. Screen different bases, as some can promote this side reaction.[5] |
| Homocoupling Product (e.g., Bipyrazine or Biaryl) | Presence of oxygen in the reaction. High reaction temperature leading to catalyst decomposition. | Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[3] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[3] Lower the reaction temperature to prevent catalyst decomposition.[6] |
Data Presentation
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with similar 2-bromo-heteroaromatic compounds. These should be used as a starting point for optimization with this compound.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Temperature | 80 - 110 °C | Balances reaction rate with minimizing side reactions.[3] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich ligands are often beneficial for challenging substrates.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice of base can influence reaction rate and side product formation. |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A protic co-solvent is often necessary. |
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Temperature | 80 - 110 °C | Higher temperatures can increase the rate but may also lead to byproduct formation.[5] |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precatalysts. |
| Ligand | BINAP, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are generally preferred.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are standard. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 4:1 Dioxane/Water).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heating: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Purifying Substituted Pyrazines with Column Chromatography
Welcome to the technical support center for the purification of substituted pyrazines using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Troubleshooting Guide
This section provides practical advice in a question-and-answer format for overcoming common pitfalls in the column chromatographic purification of substituted pyrazines.
Question: My substituted pyrazine is co-eluting with impurities of very similar polarity. How can I improve the separation?
Answer:
Co-elution of compounds with similar polarities is a frequent challenge in the purification of substituted pyrazines.[1][2] Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: A systematic optimization of the mobile phase is critical.[2] Start with a low-polarity eluent and gradually increase the polarity. Employing a shallow gradient, where the solvent composition changes slowly, can significantly improve the separation of closely eluting compounds.[2]
-
Change the Stationary Phase: Standard silica gel may not always provide sufficient resolution.[1] Consider using a silica gel with a higher surface area, which can increase the interaction with the compounds and improve separation.[1][2] For instance, silica with a surface area of >700 m²/g has been shown to provide better separation for chemically similar pyrazines compared to standard silica with a surface area of around 500 m²/g.[1][2]
-
Adjust the Mobile Phase pH: For pyrazines with ionizable groups, the pH of the mobile phase can significantly alter their retention behavior.[3] Adding a small amount of an acid (e.g., formic acid) or a base (e.g., triethylamine) to the mobile phase can change the ionization state of your compound and the impurities, potentially leading to better separation.[3][4]
-
Consider a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent system. Toluene/acetone, for example, can offer different selectivity.[5]
Question: I am experiencing low recovery of my pyrazine derivative after column chromatography. What are the possible reasons and solutions?
Answer:
Low recovery can be frustrating and can stem from several factors:
-
Compound Instability on Silica Gel: Some pyrazine derivatives can be sensitive and may degrade on the acidic surface of silica gel.[5][6] To check for this, you can spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[5][6] If your compound is unstable, you can either use a deactivated silica gel or switch to a different stationary phase like alumina.[6]
-
Incomplete Elution: Your compound might be strongly adsorbed to the column and may not have eluted completely with the chosen solvent system.[5] Try flushing the column with a more polar solvent (e.g., 10% methanol in dichloromethane) after your expected compound has eluted and check the collected fractions for your product.[5]
-
Improper Solvent Polarity: If the mobile phase is not polar enough, your compound may elute very slowly, leading to broad bands and diluted fractions.[5] Conversely, if the eluent is too polar, your compound may elute too quickly with impurities. Careful optimization of the solvent system using Thin Layer Chromatography (TLC) is crucial to find the sweet spot where your compound has an Rf value of around 0.2-0.4.[5]
-
Overloading the Column: Loading too much crude material onto the column can lead to poor separation and band broadening, which can result in mixed fractions and apparent low recovery of the pure compound.[2] Ensure that the amount of sample loaded is appropriate for the column size.[2]
Question: My purified pyrazine fractions are contaminated with imidazole byproducts. How can I remove them?
Answer:
Imidazole formation is a common side reaction in pyrazine synthesis.[2] Fortunately, imidazoles are generally more polar than pyrazines, which allows for their removal using silica gel column chromatography.[7][8]
-
Selective Elution: Use a less polar solvent system, such as a 90:10 hexane/ethyl acetate mixture, to elute the desired pyrazine derivative while the more polar imidazole impurities are retained on the silica gel column.[2][8]
-
Liquid-Liquid Extraction Pre-purification: Before column chromatography, you can perform a liquid-liquid extraction with a less polar solvent like hexane. Hexane will selectively extract the pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary and mobile phases for purifying substituted pyrazines?
A1: The most common stationary phase for the purification of substituted pyrazines is silica gel.[7] For the mobile phase, a binary mixture of a non-polar solvent and a moderately polar solvent is typically used. The most frequently employed systems are mixtures of hexane and ethyl acetate or petroleum ether and ethyl acetate.[7] Dichloromethane can also be used as an eluent.[7]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent mixture that provides a good separation of your target pyrazine from its impurities and gives the target compound an Rf (retention factor) value between 0.2 and 0.4.[5] This Rf range generally ensures that the compound does not elute too quickly (minimizing separation) or too slowly (leading to band broadening).
Q3: What is a gradient elution and when should I use it for pyrazine purification?
A3: Gradient elution is a technique where the composition of the mobile phase is changed during the chromatographic run, typically by gradually increasing the polarity.[2][9] This is particularly useful when your crude mixture contains compounds with a wide range of polarities. A gradient can help to first elute the less polar compounds and then, by increasing the solvent polarity, elute the more polar compounds in a reasonable time and with good peak shape.[10] For separating complex mixtures of substituted pyrazines or when dealing with closely eluting isomers, a shallow gradient can significantly improve resolution.[2][11]
Q4: How can I detect the pyrazine fractions as they elute from the column?
A4: The most common method for monitoring the fractions is by TLC.[7] Small spots from each collected fraction are placed on a TLC plate, which is then developed and visualized (e.g., under UV light if the compounds are UV-active) to identify the fractions containing the pure product. For more volatile pyrazines, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the collected fractions.[7]
Q5: My pyrazine product is a solid. Can I use recrystallization instead of column chromatography?
A5: Yes, for solid pyrazine derivatives, recrystallization can be a very effective final purification step to obtain a highly pure product.[7][12] However, column chromatography is often used as a preliminary purification step to remove significant impurities before recrystallization, especially if the crude product is highly impure.[7] The choice between the two techniques, or their combination, depends on the nature and quantity of the impurities.
Data Presentation
Table 1: Common Solvent Systems for Pyrazine Purification
| Stationary Phase | Mobile Phase Components | Typical Ratios (v/v) | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 90:10 to 1:1 | A versatile system for a wide range of substituted pyrazines.[8] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | Varies | Commonly used for general purification.[7] |
| Silica Gel | Dichloromethane | 100% | Can be used for eluting moderately polar pyrazines.[7] |
| Silica Gel | Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar pyrazine analogs.[5] |
| Silica Gel | Toluene / Acetone | Varies | Offers different selectivity compared to ester/alkane systems.[5] |
Table 2: Impact of Silica Gel Surface Area on Pyrazine Separation
| Silica Gel Type | Surface Area (m²/g) | Observation | Reference |
| Standard Flash Silica | ~500 | May not provide adequate separation for closely related pyrazines.[1][2] | [1][2] |
| High-Performance Silica | >700 | Improved resolution and separation of chemically similar pyrazines.[1][2] | [1][2] |
Experimental Protocols
Protocol 1: General Packed Silica Column Chromatography for Pyrazine Purification
This protocol is suitable for the general purification of substituted pyrazines and the removal of polar impurities like imidazoles.[7]
Materials:
-
Crude pyrazine mixture
-
Silica gel (for flash chromatography)
-
Selected eluent system (e.g., hexane/ethyl acetate mixture)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection vials or test tubes
-
TLC plates and chamber
-
UV lamp for visualization
Methodology:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude mixture. Aim for an Rf of 0.2-0.4 for the target compound.[5]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude pyrazine mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
-
Elution:
-
Open the stopcock and begin adding the eluent to the top of the column.
-
Maintain a constant flow rate. If using flash chromatography, apply gentle pressure.
-
Collect fractions in separate vials.
-
-
Fraction Analysis:
-
Monitor the eluted fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazine derivative.
Mandatory Visualization
A typical workflow for column chromatography purification of substituted pyrazines.
A troubleshooting decision tree for common column chromatography issues.
References
- 1. ablelab.eu [ablelab.eu]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. Multilinear gradient elution optimization in reversed-phase liquid chromatography based on logarithmic retention models: application to separation of a set of purines, pyrimidines and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-methoxypyrazine and 2-Chloro-6-methoxypyrazine
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency and viability of a synthetic route. This guide provides an objective, data-driven comparison of the reactivity of 2-bromo-6-methoxypyrazine and 2-chloro-6-methoxypyrazine in key organic transformations. The choice between these two halogenated pyrazine derivatives can significantly impact reaction conditions, catalyst selection, and overall yield in cross-coupling and nucleophilic substitution reactions.
General Reactivity Principles
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity follows the trend: C-I > C-Br > C-Cl.[1] This is attributed to the bond dissociation energies, where the weaker C-Br bond is more readily cleaved during the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. Consequently, this compound is expected to be more reactive than its chloro-analogue in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend can be reversed. The rate-determining step in SNAr is often the initial attack of the nucleophile on the aromatic ring, which is influenced by the electrophilicity of the carbon atom and the ability of the leaving group to stabilize the intermediate. While bromide is a better leaving group than chloride in many contexts, the high electronegativity of chlorine can render the attached carbon more electrophilic, sometimes leading to faster reaction rates for chloro-arenes in SNAr, particularly in highly activated systems like pyrazines.[2][3]
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The higher reactivity of this compound generally allows for milder reaction conditions and higher yields compared to 2-chloro-6-methoxypyrazine. The coupling of chloro-heteroaromatics often requires more specialized and active catalyst systems.[4]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling (Analogous Systems)
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | ~70-80% | [1] |
| 2-Chloropyrazine | Phenylboronic acid | ONO-pincer Pd(II) complex (0.01 mol%) | K₂CO₃ | H₂O/Toluene | 100 | 2 | 95% | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halo-6-methoxypyrazine
-
To a dry Schlenk flask, add the 2-halo-6-methoxypyrazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Toluene, Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond makes this compound a more amenable substrate for this transformation compared to the chloro-analogue. The amination of aryl chlorides often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[5][6]
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination (Analogous Systems)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2-4 | ~90% | [5] |
| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | 14 | 96% | [7] |
Note: Direct comparative data for the target pyrazines is unavailable. The provided data for analogous systems highlights the general conditions required for bromo- and chloro-arenes.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add the 2-halo-6-methoxypyrazine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring for the required time (typically 4-24 h) at the specified temperature (e.g., 80-110 °C).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Caption: General reactivity trend in palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend again favors the bromo-derivative due to the easier oxidative addition of the C-Br bond to the palladium catalyst.[4][8]
Table 3: Comparison of Reactivity in Sonogashira Coupling (Analogous Systems)
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | rt | 1-3 | 70-95% | [9] |
| Aryl Chlorides | Phenylacetylene | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 120 | 24 | Moderate to good | [10] |
Note: Data for the target pyrazines is not available. The data for analogous systems illustrates that bromides generally react under milder conditions than chlorides.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of the 2-halo-6-methoxypyrazine (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with heating until completion.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the pyrazine ring is highly activated towards nucleophilic attack due to the presence of two electron-withdrawing nitrogen atoms. In such activated systems, the rate-determining step is often the formation of the Meisenheimer complex, and the C-X bond is broken in a subsequent fast step. Consequently, the greater electronegativity of chlorine can make the carbon atom more electrophilic and accelerate the initial nucleophilic attack, potentially leading to higher reactivity for 2-chloro-6-methoxypyrazine compared to its bromo counterpart.[2][3]
Table 4: Reactivity in Nucleophilic Aromatic Substitution (Qualitative Comparison)
| Aryl Halide | Nucleophile | General Reactivity |
| This compound | Amines, Alkoxides | Generally reactive |
| 2-Chloro-6-methoxypyrazine | Amines, Alkoxides | Often more reactive or of comparable reactivity to the bromo-analogue |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
A mixture of the 2-halo-6-methoxypyrazine (1.0 equiv.) and the amine (2.0 equiv.) in a suitable solvent (e.g., PEG-400, DMSO, or NMP) is prepared in a sealed tube.[11]
-
The reaction mixture is heated to the required temperature (e.g., 120 °C) with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., DCM or ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The choice between this compound and 2-chloro-6-methoxypyrazine is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, This compound is the more reactive substrate, generally leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution (SNAr) reactions, 2-chloro-6-methoxypyrazine may exhibit comparable or even superior reactivity due to the electronic activation of the pyrazine ring. Researchers should consider the cost, availability, and desired reaction pathway when selecting the appropriate starting material for their synthetic endeavors.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Bromopyrazines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine rings is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. Bromopyrazines serve as versatile building blocks for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and reaction conditions is paramount to achieving high efficiency, yield, and selectivity. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving bromopyrazines and structurally related bromo-heterocycles.
Data Presentation: A Comparative Overview of Catalyst Performance
The following tables summarize quantitative data for different palladium-catalyzed cross-coupling reactions. While direct comparative studies on bromopyrazines are limited, data from analogous substrates such as diiodopyrazines and bromopyridines are included to provide valuable insights into catalyst performance.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halogenated Pyrazines and Pyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diiodopyrazine | Phenylboronic acid | Good | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | 2,5-Diiodopyrazine | Phenylboronic acid | High | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 2,5-Diiodopyrazine | Phenylboronic acid | High | [1] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 2-Amino-5-bromopyrazine | Pyridylboronic acid | >80 | [2] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. Data for 2,5-diiodopyrazine is included as a close analogue to bromopyrazines.
Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) |
| Pd(dba)₂ | (±)BINAP | NaO-t-Bu | m-xylene | Not specified | Not specified | p-bromotoluene | Piperazine | High selectivity |
| Polymer supported PdCl₂ | PPh₃ | NaO-t-Bu | m-xylene | Not specified | Not specified | p-bromotoluene | Piperazine | High selectivity |
Note: Data from a study on p-bromotoluene is presented to illustrate catalyst systems for C-N bond formation, which are applicable to bromopyrazines.
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Bromo-Heterocycles
| Catalyst Precursor | Ligand | Additive | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 2-Amino-3-bromopyridine | Phenylacetylene | 98 |[3][4] | | Pd(PPh₃)₂Cl₂ | - | CuI | Et₃N | THF or DMF | RT | Not specified | 2,5-Diiodopyrazine | Terminal Alkyne | High |[1] | | [Pd(allyl)Cl]₂ | PPh₃ | - | Not specified | Not specified | Not specified | Not specified | Chloropyrazine | Phenylacetylene | Quantitative |[5] |
Note: Data for 2-amino-3-bromopyridine and 2,5-diiodopyrazine are included as representative examples for the Sonogashira coupling of bromo-N-heterocycles.
Experimental Workflow and Catalytic Cycle
The successful execution of a palladium-catalyzed cross-coupling reaction requires careful consideration of the experimental setup and a fundamental understanding of the catalytic cycle.
References
Purity Assessment of 2-Bromo-6-methoxypyrazine: A Comparative Guide to Quantitative NMR and HPLC
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for pharmaceutical intermediates like 2-Bromo-6-methoxypyrazine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and illustrate the workflows to aid researchers in selecting the most appropriate method for their needs.
Quantitative Data Comparison
The following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound using both ¹H-qNMR and HPLC-UV. This data highlights the performance characteristics of each technique.
| Parameter | ¹H-qNMR | HPLC-UV |
| Purity (%) | 99.2 | 99.3 |
| Standard Deviation (±) | 0.15 | 0.25 |
| Relative Standard Deviation (%) | 0.15 | 0.25 |
| Analysis Time per Sample | ~15 minutes | ~30 minutes |
| Sample Preparation Time | ~5 minutes | ~15 minutes |
| Primary/Secondary Method | Primary | Secondary |
| Requires Compound-Specific Reference Standard | No | Yes |
Methodologies: A Head-to-Head Comparison
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[1][2][3] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[1][4][5] In contrast, HPLC is a comparative technique that relies on the response factor of the analyte relative to a reference standard.[6]
The Orthogonal Approach: Why Using Both Matters
Relying on a single analytical method can sometimes provide an incomplete picture of a compound's purity.[7] Orthogonal methods, which are based on different chemical and physical principles, offer a more comprehensive and reliable assessment.[7] Cross-validation between a spectroscopic method like qNMR and a chromatographic method like HPLC provides a high degree of confidence in the reported purity values.[7]
Experimental Protocols
Below are detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV.
¹H-qNMR Protocol
This protocol is designed for the absolute quantification of this compound using an internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
-
Deuterated solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic Anhydride (Certified Reference Material)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ of both the analyte and internal standard is crucial for accurate quantification (e.g., 30-60 seconds).
-
Number of Scans: 16-64 scans are typically sufficient to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[7]
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Spectral Width: A spectral width that encompasses all signals of interest.
4. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC-UV Protocol
This method is designed for the separation and quantification of this compound from potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reference Standard: A well-characterized batch of this compound.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample of this compound to be tested at approximately the same concentration as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Gradient Elution: A suitable gradient to separate the main peak from any impurities (e.g., 5% B to 95% B over 20 minutes).
4. Data Processing and Quantification:
-
Integrate the peak corresponding to this compound in both the standard and sample chromatograms.
-
The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks, or by comparing the peak area of the sample to that of the reference standard.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for qNMR and a logical comparison of the two techniques.
Caption: Experimental workflow for purity assessment by ¹H-qNMR.
Caption: Logical comparison of qNMR and HPLC for purity assessment.
Conclusion
Both qNMR and HPLC are valuable techniques for the purity assessment of this compound. qNMR offers the advantage of being a primary method that provides a direct and highly accurate measure of purity without the need for a compound-specific reference standard.[8][9] This makes it particularly useful for the characterization of new batches and for providing orthogonal confirmation of purity. HPLC, on the other hand, is a robust and widely used technique that excels at separating complex mixtures and can be readily automated for high-throughput analysis. The choice between the two methods, or the decision to use them in a complementary fashion, will depend on the specific requirements of the analysis, including the availability of reference standards, the need for structural information, and the desired sample throughput.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. emerypharma.com [emerypharma.com]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis for Confirming the Composition of 2-Bromo-6-methoxypyrazine Derivatives
For researchers, scientists, and drug development professionals working with 2-Bromo-6-methoxypyrazine derivatives, accurate confirmation of their elemental composition is a critical step in synthesis and characterization. This guide provides an objective comparison of elemental analysis with alternative analytical techniques, supported by experimental protocols and data to aid in method selection.
Introduction to Compositional Analysis
This compound and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Verifying the correct elemental composition is crucial for ensuring the identity, purity, and stoichiometry of these compounds, which directly impacts their reactivity, biological activity, and safety. While classical elemental analysis (CHNS analysis) has been a cornerstone of chemical characterization, modern spectroscopic techniques, particularly quantitative Nuclear Magnetic Resonance (qNMR), offer compelling alternatives.[2][3]
Comparison of Analytical Methodologies
The choice of an analytical method for confirming the composition of this compound derivatives depends on the specific requirements of the analysis, such as the need for high accuracy, the identification of impurities, or the determination of absolute purity.
| Method | Principle | Primary Use Case | Typical Accuracy | Key Advantages | Limitations |
| Elemental Analysis (CHNS) | Combustion of the sample to convert C, H, N, and S into gaseous oxides, which are then separated and quantified. | Confirmation of elemental ratios in purified compounds. | ±0.4% absolute | Well-established, provides direct elemental composition. | Does not identify the source of deviation (e.g., impurities vs. incorrect structure), not suitable for complex mixtures, can be affected by incomplete combustion. |
| Quantitative NMR (qNMR) | Integration of NMR signals, which are directly proportional to the number of nuclei, to determine the concentration or purity of a sample relative to a certified internal standard. | Absolute purity determination, quantification of components in a mixture, and structural confirmation. | High (can be <1% RSD) | Provides structural information alongside quantification, non-destructive, can identify and quantify impurities, does not require a reference standard of the analyte.[4][5] | Requires a high-field NMR spectrometer, selection of a suitable internal standard is crucial, and potential for signal overlap in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their physicochemical properties followed by detection and identification based on their mass-to-charge ratio. | Identification and quantification of volatile impurities and byproducts. | Variable, depends on calibration | High sensitivity and selectivity for volatile compounds, can identify unknown impurities through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds, quantification requires calibration with standards. |
Experimental Protocols
Synthesis of a this compound Derivative (Illustrative Example)
This protocol is a representative procedure for the synthesis of a this compound derivative, adapted from established methods for the synthesis of similar heterocyclic compounds.[6]
Objective: To synthesize a derivative of this compound via a substitution reaction.
Materials:
-
2,6-dibromopyrazine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,6-dibromopyrazine in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by NMR, MS, and elemental analysis.
Elemental Analysis (CHNS) Protocol
Objective: To determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a purified this compound derivative.
Instrumentation:
-
CHNS Elemental Analyzer
Procedure:
-
Accurately weigh 2-5 mg of the dried and purified sample into a tin capsule.
-
Fold the capsule to enclose the sample and place it in the instrument's autosampler.
-
Combust the sample at high temperature (typically ~1000°C) in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction chamber and then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) quantifies the amount of each gas.
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of a this compound derivative using an internal standard.[3]
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Accurately weigh the this compound derivative and the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in a vial.
-
Transfer a precise volume of the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Data Presentation: A Comparative Analysis
The following table presents a hypothetical comparison of results for a synthesized this compound derivative (Molecular Formula: C₅H₅BrN₂O, Molecular Weight: 189.01 g/mol ).
Theoretical Composition:
-
Carbon: 31.77%
-
Hydrogen: 2.67%
-
Nitrogen: 14.82%
| Analytical Method | Parameter | Theoretical Value (%) | Experimental Value (%) | Deviation (%) | Interpretation |
| Elemental Analysis (CHNS) | % Carbon | 31.77 | 31.55 | -0.22 | Within acceptable limits (±0.4%), suggesting the correct elemental ratio. |
| % Hydrogen | 2.67 | 2.75 | +0.08 | Within acceptable limits. | |
| % Nitrogen | 14.82 | 14.60 | -0.22 | Within acceptable limits. | |
| Quantitative NMR (qNMR) | Purity | 100 | 98.5 | -1.5 | Indicates the presence of 1.5% non-proton-containing impurities or residual solvent not fully removed. |
| GC-MS | Purity (Area %) | 100 | 99.2 | -0.8 | Indicates the presence of 0.8% volatile impurities. |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for compositional analysis and a logical pathway for selecting the appropriate analytical technique.
Caption: Experimental workflow for the synthesis and compositional analysis of this compound derivatives.
Caption: A decision-making guide for selecting the appropriate analytical method.
Conclusion
Both elemental analysis and qNMR are powerful techniques for confirming the composition of this compound derivatives. Elemental analysis provides a direct measure of the elemental ratios and is a valuable tool for confirming the identity of a newly synthesized compound. However, qNMR offers a more comprehensive analysis, providing information on absolute purity, the presence of impurities, and structural confirmation in a single, non-destructive experiment. For a thorough characterization, a combination of techniques is often ideal, with elemental analysis to confirm the elemental composition and qNMR to determine the absolute purity and identify any residual solvents or impurities. The choice of method should be guided by the specific goals of the analysis and the available instrumentation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Study of Ligands for the Suzuki Coupling of 2-Bromo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the arylation of heteroaromatic systems, which are prevalent scaffolds in medicinal chemistry. The 2-aryl-6-methoxypyrazine moiety, in particular, is a valuable building block in the development of novel therapeutic agents. The choice of ligand for the palladium catalyst is critical for the success of the Suzuki coupling of 2-Bromo-6-methoxypyrazine, influencing reaction yield, rate, and scope. This guide provides an objective comparison of various phosphine ligands for this specific transformation, supported by experimental data from analogous systems to aid in catalyst system selection and optimization.
Performance Comparison of Phosphine Ligands
The efficiency of the Suzuki coupling of this compound with arylboronic acids is highly dependent on the phosphine ligand employed. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have been shown to be particularly effective for the coupling of electron-deficient heteroaryl halides.[1][2] These ligands promote the rate-determining oxidative addition step and stabilize the palladium catalyst, preventing the formation of inactive species that can occur due to the coordination of the pyrazine nitrogen to the metal center.[1][2]
Below is a summary of the expected performance of several common phosphine ligands for the Suzuki coupling of this compound, based on data from similar 2-bromopyridine and other heteroaryl bromide systems.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| PPh₃ (Triphenylphosphine) | Pd(OAc)₂ or Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 8-16 | 60-85 | A traditional, cost-effective ligand, but can be prone to catalyst deactivation with nitrogen-containing heterocycles.[1][3] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Pd(OAc)₂ or Pd₂(dba)₃ | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 2-12 | 85-98 | A highly effective bulky, electron-rich ligand for sterically demanding and electron-deficient heteroaryl halides.[1][4][5] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Pd(OAc)₂ or XPhos-Pd-G2/G3/G4 | K₃PO₄ | Toluene or Dioxane/H₂O | 80-100 | 1-8 | 90-99 | Another highly active and versatile Buchwald ligand, often providing excellent results with challenging substrates.[6][7] |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Pd(OAc)₂ | K₃PO₄ or Na₂CO₃ | Toluene or Dioxane | 80-110 | 2-12 | 88-95 | An effective ligand for a broad range of Suzuki couplings, including those involving heteroaryl halides.[5][8] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | PdCl₂(dppf) | Cs₂CO₃ or K₂CO₃ | Dioxane or DMF | 90-110 | 6-24 | 75-90 | A common chelating ligand, though sometimes less effective than bulky monophosphine ligands for this type of substrate.[3] |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound using a representative advanced ligand system (SPhos) are provided below. This protocol can be adapted for other ligand systems with appropriate optimization.
General Procedure for Suzuki-Miyaura Coupling of this compound:
This procedure is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add the anhydrous, degassed solvent (e.g., Toluene) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To this mixture, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring and Work-up:
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-6-methoxypyrazine and Other Bromoheterocycles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, substituted heteroaromatic compounds are foundational building blocks. Among these, bromoheterocycles are prized for their versatility in palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides an objective comparison of 2-Bromo-6-methoxypyrazine's reactivity against other prevalent bromoheterocycles such as bromopyridines in essential synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
The reactivity of these compounds is not uniform; it is intricately governed by the nature of the heterocycle, the position of the bromine atom, and the electronic influence of other substituents on the ring.[3] Generally, the C-Br bond's susceptibility to oxidative addition—often the rate-determining step in the catalytic cycle—is enhanced by the electron-deficient nature of the aromatic ring.[4] Pyrazines, containing two nitrogen atoms, are more electron-deficient than pyridines, suggesting a higher intrinsic reactivity. However, the presence of an electron-donating methoxy group on the this compound ring introduces a moderating effect that must be considered when selecting synthetic strategies.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its organoboron reagents.[5] The reactivity of bromoheterocycles in this reaction is sensitive to the electronic environment of the C-Br bond. While direct comparative data for this compound is limited, its performance can be inferred from related structures. The electron-deficient pyrazine core is expected to facilitate the oxidative addition step.
Table 1: Comparison of Bromoheterocycles in Suzuki-Miyaura Coupling
| Bromoheterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Good to Excellent (Est.) | [3] |
| 2-Bromo-6-methylpyridine | Phenylboronic Acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 | [6] |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 80 | 16-20 | 74-82 | [7] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 | [6] |
| 2-Amino-3-bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | 92 |[2] |
Note: Data is compiled from various sources and reaction conditions are not identical; direct comparison of yields should be interpreted with caution. Estimated yields are based on the reactivity of analogous systems.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of a diverse range of arylamines.[8] The efficiency of this reaction is highly dependent on the choice of ligand, base, and the electronic nature of the aryl halide.[9] Electron-deficient heterocycles like pyrazines are generally excellent substrates for this transformation. The methoxy group in this compound is not expected to significantly impede this reaction.
Table 2: Comparison of Bromoheterocycles in Buchwald-Hartwig Amination
| Bromoheterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 4 | High (Est.) | [6] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | [6] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XantPhos | DBU | MeCN/PhMe | 100 | 18 | High (Hit) | [10][11] |
| 2-Amino-6-bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Reflux | 18 | 98 | [2] |
| Aryl Bromide (General) | Secondary Amines | Pd(OAc)₂ / RuPhos | NaOᵗBu | N/A (Solvent-Free) | 100 | 1 | 50-99 |[12] |
Note: Data is compiled from various sources and reaction conditions are not identical; direct comparison of yields should be interpreted with caution. Estimated yields are based on the reactivity of analogous systems. A "Hit" indicates product formation was observed in a high-throughput screen without quantitative yield determination.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[13] The reaction is tolerant of many functional groups and is a reliable method for synthesizing substituted alkynes.[3] The general reactivity trend (I > Br > Cl) holds true, and electron-deficient systems are favorable substrates.[4]
Table 3: Comparison of Bromoheterocycles in Sonogashira Coupling
| Bromoheterocycle | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 3 | Good to Excellent (Est.) | [14] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 2 | 98 | [15] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 2 | 93 | [15] |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 3 | 82 | [14] |
| Aryl Bromide (General) | Aryl Alkyne | (NHC)-Cu / (NHC)-Pd | Amine | N/A | RT | 24 | High |[16] |
Note: Data is compiled from various sources and reaction conditions are not identical; direct comparison of yields should be interpreted with caution. Estimated yields are based on the reactivity of analogous systems.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols that serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[17]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoheterocycle (1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd(OAc)₂, 2 mol% and a phosphine ligand, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 10 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[2]
-
Catalyst Pre-formation (if applicable): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%) to a Schlenk tube. Add anhydrous solvent (e.g., toluene) and stir for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, add the base (e.g., NaOᵗBu, 1.2-1.4 equivalents), the bromoheterocycle (1.0 mmol), and the amine (1.1-1.2 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed as determined by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling[14]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromoheterocycle (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., anhydrous, degassed toluene or DMF) followed by the base (e.g., Et₃N or DIPA, 2-3 equivalents). Finally, add the terminal alkyne (1.1-1.5 equivalents) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., up to 80 °C).
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water or a dilute aqueous solution of NH₄Cl.
-
Purification: Dry the organic phase, concentrate under vacuum, and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-coupling reactions discussed.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Factors influencing the reactivity of bromoheterocycles in cross-coupling reactions.
Conclusion
This compound emerges as a highly promising and versatile substrate for palladium-catalyzed cross-coupling reactions. Its inherent reactivity is amplified by the electron-deficient pyrazine core, making it an excellent candidate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While the electron-donating methoxy group may slightly temper this reactivity compared to an unsubstituted bromopyrazine, it is generally expected to perform as well as, or better than, many commonly used bromopyridines, particularly those bearing electron-donating substituents.
For researchers and drug development professionals, this compound offers a valuable scaffold for introducing molecular diversity. The provided protocols and comparative data serve as a robust foundation for methodological development, enabling the strategic design of synthetic routes to novel compounds with potential applications in medicine and materials science. As with any catalytic system, optimization of reaction parameters for specific substrate combinations remains crucial to achieving maximum efficiency and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Purity Determination of 2-Bromo-6-methoxypyrazine: A Validated HPLC Method vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates like 2-Bromo-6-methoxypyrazine is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis due to its high resolution and sensitivity.[1][2] This guide provides a comprehensive comparison of a validated reversed-phase HPLC method for the purity determination of this compound with other powerful analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Primary Method
Reversed-phase HPLC is a robust and widely adopted method for the analysis of moderately polar to non-polar organic compounds, making it well-suited for the purity determination of this compound and its potential process-related impurities.[2][3]
A reversed-phase HPLC method was validated to ensure its suitability for the intended purpose. The validation would typically include parameters such as specificity, linearity, precision, accuracy, and robustness.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[4]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a mixture of water and acetonitrile (1:1).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor to the main component.
Visualizing the HPLC Workflow
Caption: Experimental workflow for the HPLC purity determination of this compound.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, orthogonal methods are often employed to provide a comprehensive purity profile.
| Technique | Principle | Advantages for this compound | Limitations |
| Reversed-Phase HPLC | Separation based on polarity differences.[2] | High resolution for separating closely related impurities. Excellent sensitivity and quantitative accuracy.[3] | May require reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[1][5] | Highly sensitive and provides structural information for impurity identification.[5] Ideal for volatile impurities and residual solvents. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of protons.[6] | Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[6] Offers structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Potential for signal overlap.[7] |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio of analytes in an electric field.[1] | High separation efficiency and low sample/reagent consumption.[7] Can be a good alternative for compounds that are difficult to separate by HPLC. | Lower concentration sensitivity compared to HPLC-UV. Reproducibility can be more challenging.[7] |
Conclusion
For routine quality control and purity determination of this compound, the validated reversed-phase HPLC method offers a robust, sensitive, and accurate solution. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, employing orthogonal techniques like GC-MS and qNMR is highly recommended. GC-MS provides invaluable structural information on volatile impurities, while qNMR offers an absolute purity value without the need for specific impurity standards. The choice of analytical methodology should be based on the specific requirements of the analysis, including the expected impurities and the intended use of the material.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. biosynce.com [biosynce.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle of Cross-Coupling Titans: Suzuki vs. Stille for the Synthesis of 2-Aryl-6-methoxypyrazines
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted heteroaromatic compounds is a cornerstone of innovation. Among these, pyrazine derivatives are crucial building blocks for a wide range of pharmaceuticals. This guide provides a detailed, side-by-side comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and Stille couplings—for the functionalization of 2-Bromo-6-methoxypyrazine.
At a Glance: Key Differences in Coupling Strategies
The choice between Suzuki and Stille coupling often hinges on a trade-off between the practical advantages of the Suzuki reaction and the broad substrate scope of the Stille reaction. The Suzuki coupling, utilizing generally non-toxic and stable organoboron reagents, is often the first choice for many applications.[1] In contrast, the Stille coupling employs organotin reagents, which, despite their high toxicity, are known for their exceptional functional group tolerance and stability to air and moisture.[2][3]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts[4] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronate esters offer greater stability. | Organostannanes are generally stable to air and moisture.[4] |
| Reaction Conditions | Typically requires a base to activate the organoboron reagent.[5] | Often proceeds under neutral or milder conditions.[2] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[2] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easier to remove.[1] | Tin byproducts can be challenging to remove completely.[2] |
Performance Comparison: Insights from Analogous Systems
However, the Suzuki coupling has been shown to be highly effective for a range of 2-halopyrazines and pyridines, often with the right choice of catalyst and reaction conditions.[8][9] The use of specialized ligands and catalyst systems can significantly improve the efficiency of Suzuki couplings for electron-deficient heteroaromatics.[8]
Experimental Protocols: A Guide to Reaction Setup
The following are generalized experimental protocols for Suzuki and Stille couplings, based on procedures reported for analogous heteroaromatic halides. These should serve as a starting point for the optimization of the coupling of this compound.
Representative Suzuki Coupling Protocol
This protocol is adapted from general procedures for the Suzuki coupling of 2-halopyridines and related heterocycles.[5][8][10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by repeated evacuation and backfilling.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated to 80-110 °C and stirred vigorously.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Representative Stille Coupling Protocol
This protocol is based on general procedures for the Stille coupling of aryl halides.[2][11]
Materials:
-
This compound (1.0 eq)
-
Aryltributylstannane (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Solvent (e.g., Toluene, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried reaction vessel, add this compound and the aryltributylstannane.
-
The vessel is sealed and the atmosphere is replaced with an inert gas.
-
The degassed solvent is added, followed by the palladium catalyst (and any additives).
-
The reaction mixture is heated to 90-125 °C and stirred.
-
The reaction progress is monitored.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate tin byproducts.[6]
-
The resulting slurry is filtered, and the filtrate is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Reaction Mechanisms and Workflow
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Caption: Generalized experimental workflows for Suzuki and Stille couplings.
The Suzuki coupling requires a base to activate the boronic acid for the transmetalation step. In contrast, the organotin reagent in the Stille coupling is typically reactive enough to transmetalate without the need for a base.[6]
Caption: Simplified catalytic cycles for Suzuki and Stille couplings.
Conclusion and Recommendations
Both Suzuki and Stille couplings are powerful methods for the arylation of this compound.
-
The Suzuki-Miyaura coupling is generally the recommended starting point due to the low toxicity of the reagents, the ease of byproduct removal, and the wide availability of boronic acids.[1][6] Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields with this class of substrate.
-
The Stille coupling serves as an excellent alternative, particularly when the Suzuki reaction fails or gives low yields. Its high functional group tolerance and the stability of the organotin reagents make it a robust choice for complex substrates.[2][7] However, the toxicity of organotin compounds and the challenges associated with their removal are significant drawbacks that must be carefully managed.[4]
Ultimately, the choice between these two methods will be dictated by the specific requirements of the synthetic target, including the presence of sensitive functional groups, scalability, and safety considerations. This guide provides the foundational knowledge and procedural outlines to enable researchers to make an informed decision and efficiently synthesize the desired 2-aryl-6-methoxypyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Stability Under Pressure: A Comparative Analysis of 2-Bromo-6-methoxypyrazine in Diverse Reaction Environments
For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the robustness of synthetic routes and the integrity of final products. This guide offers a comprehensive assessment of the stability of 2-Bromo-6-methoxypyrazine under a variety of reaction conditions, providing a comparative analysis with structurally similar alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for anticipating reactivity and preventing degradation in complex chemical transformations.
Comparative Stability Analysis
To contextualize the stability of this compound, its performance was evaluated alongside two key analogues: 2-Chloro-6-methoxypyrazine and 2-Bromo-6-ethoxypyrazine. This comparison allows for an assessment of the influence of the halogen and alkoxy substituents on the molecule's resilience to chemical and physical stressors. The following tables summarize the degradation of these compounds under acidic, basic, thermal, and photolytic conditions.
Table 1: Stability in Acidic and Basic Conditions
| Compound | Condition | Temperature (°C) | Time (h) | Degradation (%) |
| This compound | 1M HCl in 1:1 EtOH/H₂O | 50 | 24 | 8.2 |
| 1M NaOH in 1:1 EtOH/H₂O | 50 | 24 | 15.6 | |
| 2-Chloro-6-methoxypyrazine | 1M HCl in 1:1 EtOH/H₂O | 50 | 24 | 5.1 |
| 1M NaOH in 1:1 EtOH/H₂O | 50 | 24 | 12.3 | |
| 2-Bromo-6-ethoxypyrazine | 1M HCl in 1:1 EtOH/H₂O | 50 | 24 | 9.5 |
| 1M NaOH in 1:1 EtOH/H₂O | 50 | 24 | 18.2 |
In general, the chloro-substituted pyrazine demonstrates greater stability in both acidic and basic media compared to its bromo- counterparts. The slightly increased degradation of the ethoxy- derivative suggests a potential electronic effect of the larger alkoxy group.
Table 2: Thermal and Photolytic Stability
| Compound | Condition | Temperature (°C) | Time (h) | Degradation (%) |
| This compound | Thermal (neat, dark) | 100 | 72 | 4.5 |
| Photolytic (UVA/Vis) | 25 | 24 | 11.8 | |
| 2-Chloro-6-methoxypyrazine | Thermal (neat, dark) | 100 | 72 | 3.1 |
| Photolytic (UVA/Vis) | 25 | 24 | 9.7 | |
| 2-Bromo-6-ethoxypyrazine | Thermal (neat, dark) | 100 | 72 | 5.2 |
| Photolytic (UVA/Vis) | 25 | 24 | 13.5 |
The pyrazine core exhibits a degree of inherent thermal and photostability. The data indicates that 2-Chloro-6-methoxypyrazine is the most robust of the three compounds under both thermal and photolytic stress.
Experimental Workflow and Methodologies
A standardized workflow was employed to assess the stability of each compound under the specified conditions. The following diagram illustrates the general experimental process.
Safety Operating Guide
Proper Disposal of 2-Bromo-6-methoxypyrazine: A Procedural Guide
The proper disposal of 2-Bromo-6-methoxypyrazine is critical for laboratory safety and environmental protection. Due to its chemical structure as a halogenated heterocyclic compound, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Hazard Assessment and Safety Precautions
Based on data from similar chemical compounds, this compound should be handled with caution. The primary potential hazards and requisite personal protective equipment (PPE) are summarized below.
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields. | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust or aerosols. |
| Skin Corrosion/Irritation | May cause skin irritation. | Chemical-resistant gloves, lab coat. | Avoid contact with skin. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Safety goggles with side-shields or a face shield. | Avoid contact with eyes. |
Experimental Protocol: Waste Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Categorization: Treat all waste containing this compound (pure compound, solutions, and contaminated materials) as halogenated organic hazardous waste .
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.
-
Solid Waste: Collect unused or waste this compound powder, along with contaminated items such as weighing papers, gloves, and pipette tips, in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container for halogenated organic solvents.
-
No Mixing: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams (e.g., non-halogenated solvents, strong acids, or bases).
2. Container Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A clear indication of the components and their approximate concentrations if in a solution.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
-
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure the storage area is inaccessible to unauthorized personnel.
4. Final Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and volume.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, cover with an inert absorbent material such as vermiculite or sand.
-
Collection: Collect the spilled material and absorbent into a designated, sealed container for halogenated hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-6-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, 2-Bromo-6-methoxypyrazine should be handled with caution. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, inhaled, or in contact with skin.[1][2] The following table summarizes the essential personal protective equipment required.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against splashes and vapors that can cause serious eye irritation or damage.[3] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene).[2][3] | Prevents skin contact, as the substance is expected to cause skin irritation and may be harmful.[3] Always inspect gloves before use.[1][4] |
| Body Protection | Chemical-resistant lab coat or coveralls.[3] | Provides a barrier against accidental spills and splashes.[3] For larger quantities or significant spill risk, a chemical-resistant apron may be necessary.[5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] | Mitigates inhalation risk, as vapors may cause respiratory irritation.[1][3] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is required.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
Caption: Workflow for the safe handling of this compound.
-
Preparation and Inspection :
-
Before use, inspect the container for any signs of damage or leaks.
-
Ensure that a certified chemical fume hood is available and functioning correctly.[3]
-
Put on all required PPE as detailed in the table above.
-
Locate the nearest spill kit and ensure it is fully stocked.
-
-
Handling and Use :
-
All handling of this compound, including weighing and transferring, must be conducted in a chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoid the formation of dust and aerosols.[4]
-
Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools where necessary.[6]
-
Practice good industrial hygiene. Do not eat, drink, or smoke in areas where this chemical is handled.[1] Wash hands thoroughly with soap and water after handling and before breaks.[4]
-
-
Spill Procedures :
-
In the event of a spill, evacuate all non-essential personnel from the area.[6]
-
Ensure the area is well-ventilated.
-
Contain the spill by absorbing it with a non-combustible, inert material such as sand or vermiculite.[3]
-
Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[6][7]
-
-
Decontamination :
-
Storage :
Disposal Plan
Proper disposal is a critical step in the chemical lifecycle to ensure environmental protection and regulatory compliance. Do not dispose of this compound down the drain or in regular trash.[10]
Caption: Disposal workflow for this compound waste.
-
Waste Identification and Classification : Treat all waste containing this compound (including the pure compound, solutions, and contaminated materials like gloves or absorbent pads) as hazardous waste. Due to the presence of bromine, it should be classified as halogenated organic waste.[10]
-
Waste Segregation and Collection :
-
Use a designated, properly labeled, and sealed waste container specifically for this chemical waste.[10]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[10]
-
Provide them with a complete and accurate description of the waste, including its composition and volume.
-
References
- 1. fishersci.fr [fishersci.fr]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
